DTAC-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
dodecyl-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLVDQZPFLQMZ-MUTAZJQDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the dTAG System for Targeted Protein Degradation
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI). This technology offers precise temporal control over protein levels, making it an invaluable asset for target validation and functional genomics. This guide provides a comprehensive overview of the mechanism of action of the dTAG system, with a focus on the well-characterized degrader molecule, dTAG-13. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying cellular pathways and experimental workflows.
Core Mechanism of Action
The dTAG system operates through the principles of targeted protein degradation, hijacking the cell's natural ubiquitin-proteasome system to eliminate a specific protein. The system relies on three core components:
-
The dTAG Molecule: A heterobifunctional small molecule, such as dTAG-13, that acts as a molecular glue.[1][2] One end of the dTAG molecule binds to the dTAG protein tag, while the other end recruits an E3 ubiquitin ligase.[1][2]
-
The dTAG Protein Tag: The protein of interest is genetically tagged with a mutant form of the FKBP12 protein, specifically the F36V variant (FKBP12F36V).[][4] This mutation allows for the selective binding of the dTAG molecule to the tagged protein, without affecting the endogenous wild-type FKBP12.[4]
-
The E3 Ubiquitin Ligase: The dTAG molecule recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][6] This recruitment brings the E3 ligase into close proximity with the tagged protein of interest.
The binding of the dTAG molecule to both the FKBP12F36V-tagged protein and the E3 ligase results in the formation of a ternary complex.[1][] This proximity enables the E3 ligase to polyubiquitinate the protein of interest. The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, which then recognizes and degrades the tagged protein.[]
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Deuterated (+)-Didemnaketal A (DTAC-d3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of deuterated (+)-didemnaketal A, herein referred to as (+)-didemnaketal A-d3. This document details a proposed synthetic route, experimental protocols, and in-depth characterization data. Additionally, it visualizes the synthetic workflow and the relevant biological signaling pathway.
Introduction
(+)-Didemnaketal A is a complex marine natural product belonging to the spiroketal class of compounds. It has garnered significant interest within the scientific community due to its potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. The introduction of deuterium at specific molecular positions can offer valuable insights into reaction mechanisms, enhance metabolic stability, and serve as a tool in pharmacokinetic studies. This guide focuses on a trideuterated analog of (+)-didemnaketal A, specifically targeting the acetyl group, a common site for metabolic activity.
Proposed Synthesis of (+)-Didemnaketal A-d3
The total synthesis of (+)-didemnaketal A is a complex, multi-step process. The proposed synthesis of the deuterated analog, (+)-didemnaketal A-d3, leverages established synthetic routes, introducing the deuterium label at a late stage to maximize efficiency. The key disconnection in the retrosynthetic analysis involves a Nozaki-Hiyama-Kishi (NHK) reaction to couple the complex spiroketal core with the side chain.
A plausible strategy for the introduction of the d3-label is through the use of a deuterated Grignard reagent, specifically trideuteriomethyl magnesium bromide (CD3MgBr), in the final steps of the synthesis. This reagent can be used to install the deuterated acetyl group.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of (+)-didemnaketal A-d3.
Proposed Synthetic Workflow
The forward synthesis would involve the independent preparation of the complex spiroketal core and the deuterated side-chain precursor, followed by their coupling and final modifications.
Caption: Proposed synthetic workflow for (+)-didemnaketal A-d3.
Experimental Protocols
The following are detailed protocols for the key proposed steps in the synthesis of (+)-didemnaketal A-d3. These are based on established procedures for the synthesis of the non-deuterated analogue and adapted for the introduction of the deuterium label.
Synthesis of the Deuterated Side-Chain Precursor
-
Preparation of the Grignard Reagent (CD3MgBr): To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is added magnesium turnings (1.2 eq). The apparatus is heated under vacuum and cooled under a stream of nitrogen. Anhydrous diethyl ether is added to cover the magnesium. A solution of trideuteriomethyl bromide (CD3Br, 1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. After the addition is complete, the mixture is refluxed for 1 hour. The resulting Grignard reagent is used immediately in the next step.
-
Grignard Addition to the Aldehyde: To a solution of the appropriate aldehyde precursor (1.0 eq) in anhydrous THF at -78 °C is added the freshly prepared CD3MgBr solution (1.5 eq) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Nozaki-Hiyama-Kishi (NHK) Coupling
-
To a stirred suspension of chromium(II) chloride (4.0 eq) and nickel(II) chloride (0.1 eq) in anhydrous DMF is added a solution of the spiroketal core vinyl iodide (1.0 eq) and the deuterated side-chain aldehyde (1.2 eq) in anhydrous DMF at room temperature under an argon atmosphere.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The reaction is quenched with water and extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the coupled product.
Final Deprotection and Oxidation
-
The protecting groups on the coupled product are removed under standard conditions (e.g., TBAF for silyl ethers, DDQ for PMB ethers).
-
The resulting alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) to yield the final product, (+)-didemnaketal A-d3.
Chemical Characterization
The successful synthesis of (+)-didemnaketal A-d3 and its intermediates would be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show the absence of a signal corresponding to the acetyl methyl protons and the presence of characteristic signals for the rest of the molecule.
-
²H NMR: The deuterium NMR spectrum should exhibit a singlet corresponding to the -CD3 group, confirming the incorporation of deuterium.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the acetyl group, and the methyl carbon signal will be a heptet due to coupling with deuterium.
Table 1: Predicted Key NMR Data for (+)-Didemnaketal A-d3
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Spiroketal Carbons | - | 95-110 |
| Ester Carbonyl | - | 170-175 |
| Acetyl Carbonyl | - | 205-210 |
| Acetyl Methyl (-CD3) | N/A | ~29 (heptet) |
| Olefinic Protons | 5.0-6.5 | 120-140 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula and the incorporation of three deuterium atoms. The molecular ion peak ([M+Na]⁺) should be observed at an m/z value that is 3 units higher than that of the non-deuterated (+)-didemnaketal A.
Table 2: Predicted Mass Spectrometry Data for (+)-Didemnaketal A-d3
| Ion | Predicted m/z (for C₄₄H₆₉D₃O₁₄Na) |
| [M+Na]⁺ | 856.5 |
| Key Fragment 1 | (M - H₂O + Na)⁺ |
| Key Fragment 2 | (M - Acetyl-d3 + Na)⁺ |
Biological Activity and Signaling Pathway
(+)-Didemnaketal A exerts its anti-HIV activity by inhibiting the HIV-1 protease. This enzyme is a homodimeric aspartic protease that cleaves viral polyproteins into mature, functional proteins, a crucial step in the viral life cycle.
Mechanism of HIV-1 Protease Inhibition
The catalytic site of HIV-1 protease contains a pair of aspartic acid residues (Asp25 and Asp25'). One aspartate acts as a general base to activate a water molecule, which then attacks the carbonyl carbon of the peptide bond in the substrate. The other aspartate acts as a general acid to protonate the nitrogen of the scissile amide bond, facilitating its cleavage. Didemnaketal A is believed to act as a competitive inhibitor, binding to the active site and preventing the substrate from accessing it.
Caption: Signaling pathway of HIV-1 protease and its inhibition.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and chemical characterization of (+)-didemnaketal A-d3. The proposed synthetic strategy allows for the efficient introduction of a deuterium label, which will be a valuable tool for further biological and mechanistic studies of this potent anti-HIV agent. The detailed protocols and characterization data provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and natural product synthesis.
In-Depth Technical Guide to the Physicochemical Properties of Dodecyltrimethylammonium Chloride-d3 (DTAC-d3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dodecyltrimethylammonium Chloride-d3 (DTAC-d3), a deuterated cationic surfactant. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who utilize or are considering the use of this compound in their work. The information is presented to facilitate easy comparison and implementation in a laboratory setting.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound and its non-deuterated analog, DTAC. Data for DTAC is included for comparative purposes, as the physicochemical properties of the deuterated form are expected to be very similar.
| Property | This compound (Dodecyltrimethylammonium-d3 Chloride) | DTAC (Dodecyltrimethylammonium Chloride) |
| CAS Number | 1219337-20-8[1] | 112-00-5[2][3] |
| Molecular Formula | C₁₅H₃₁D₃ClN[1][4] | C₁₅H₃₄ClN[2][5] |
| Molecular Weight | 266.91 g/mol [1][4] | 263.89 g/mol [2][6] |
| Appearance | Not explicitly specified; likely a white solid. | White crystalline powder or colorless to light yellow liquid/colloid.[5][6] |
| Solubility | Not explicitly specified; expected to be soluble in water and polar organic solvents. | Soluble in water and ethanol.[5] Exhibits greater solubility in polar solvents compared to nonpolar solvents.[6] |
| Melting Point | >187°C (decomposes)[7] | 37°C (decomposes)[3], 235°C[6], 246°C (decomposes)[2] |
| Critical Micelle Concentration (CMC) | Not explicitly specified; expected to be similar to DTAC. | The CMC of DTAC is influenced by factors such as temperature and the presence of electrolytes.[8] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of surfactants like this compound are provided below. These are generalized protocols based on standard laboratory practices.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and phase transition behavior of this compound.
Methodology:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.
Determination of Solubility
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation) or a concentration-calibrated spectroscopic or chromatographic method.
Determination of Critical Micelle Concentration (CMC) by Conductometry
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Methodology:
-
A series of aqueous solutions of this compound with varying concentrations are prepared.
-
The specific conductance of each solution is measured using a calibrated conductivity meter at a constant temperature.
-
A graph of specific conductance versus the concentration of this compound is plotted.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).[3][8][9][10]
Characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Objective: To confirm the chemical structure, isotopic labeling, and purity of this compound.
Methodology:
-
NMR Spectroscopy:
-
A sample of this compound is dissolved in a suitable non-deuterated solvent (e.g., H₂O, DMSO).
-
¹H NMR and ²H (Deuterium) NMR spectra are acquired.
-
The ¹H NMR spectrum is used to confirm the overall structure and the absence of proton signals at the deuterated positions.
-
The ²H NMR spectrum is used to confirm the presence and location of the deuterium atoms.
-
-
Mass Spectrometry:
-
A sample of this compound is introduced into the mass spectrometer (e.g., via electrospray ionization).
-
The mass-to-charge ratio (m/z) of the molecular ion is determined.
-
The observed molecular weight is compared to the calculated molecular weight of this compound to confirm the incorporation of deuterium atoms.
-
Visualizations
General Physicochemical Characterization Workflow for a Deuterated Surfactant
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a deuterated surfactant such as this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. US20050037509A1 - Method for determining surfactant concentration in aqueous solutions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deuterated surfactants - The Road to the ESS - About - SINE2020 portal [sine2020.eu]
- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 9. scribd.com [scribd.com]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
Navigating the Neuromodulatory Landscape: A Technical Guide to the Receptor Binding Affinity of Deuterated Dextromethorphan (DTAC-d3)
For Immediate Release
This technical guide provides an in-depth analysis of the receptor binding affinity of deuterated dextromethorphan (DTAC-d3), a compound of significant interest in neuropsychiatric drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes key binding data, details experimental methodologies, and illustrates the intricate signaling pathways associated with its primary molecular targets.
Introduction
Dextromethorphan (DM), a widely known antitussive, has garnered substantial attention for its therapeutic potential in a range of neurological and psychiatric disorders, owing to its complex pharmacology. Its activity extends beyond cough suppression to interactions with several key central nervous system receptors. Deuteration of dextromethorphan to create this compound (also referred to as deudextromethorphan or d6-DM) is a strategic modification aimed at altering the molecule's pharmacokinetic profile, primarily to increase its metabolic stability and systemic exposure.[1][2] This guide focuses on the pharmacodynamic profile of this compound, specifically its binding affinity for crucial neuroreceptors.
Core Findings: Receptor Binding Affinity of this compound
Recent in vitro studies have elucidated the binding profile of this compound and its primary metabolite, deuterated dextrorphan (this compound-M), across a panel of relevant neurological targets. A key finding is that deuteration does not significantly alter the binding affinity of dextromethorphan for its primary receptors.[3] The affinity of both the parent compound and its deuterated analogue remain comparable, suggesting that the therapeutic effects related to receptor interaction are maintained.
The primary targets of dextromethorphan and, by extension, this compound, include the Sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.[1][4] It also demonstrates affinity for serotonin (SERT) and norepinephrine (NET) transporters.[3]
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of dextromethorphan, its deuterated form (this compound), and their respective primary metabolites for key receptors. The data indicates that deuteration does not substantially impact the receptor binding profile.
| Compound | Target Receptor | Binding Affinity (Ki) in µM |
| Dextromethorphan (DM) | NMDA | 1.54 |
| Deuterated DM (this compound) | NMDA | 1.54 |
| Dextrorphan (DX) | NMDA | 0.22 |
| Deuterated DX (this compound-M) | NMDA | 0.22 |
| Dextromethorphan (DM) | Sigma-1 | 2.85 |
| Deuterated DM (this compound) | Sigma-1 | 2.85 |
| Dextrorphan (DX) | Sigma-1 | 2.85 |
| Deuterated DX (this compound-M) | Sigma-1 | 2.85 |
| Dextromethorphan (DM) | SERT | 0.08 |
| Deuterated DM (this compound) | SERT | 0.08 |
| Dextrorphan (DX) | SERT | 0.14 |
| Deuterated DX (this compound-M) | SERT | 0.14 |
| Dextromethorphan (DM) | NET | 5.67 |
| Deuterated DM (this compound) | NET | 5.67 |
| Dextrorphan (DX) | NET | 5.67 |
| Deuterated DX (this compound-M) | NET | 5.67 |
| Dextromethorphan (DM) | nACh α3β4 | 9.98 |
| Deuterated DM (this compound) | nACh α3β4 | 9.98 |
| Dextrorphan (DX) | nACh α3β4 | 9.98 |
| Deuterated DX (this compound-M) | nACh α3β4 | 9.98 |
Data sourced from in vitro radioligand binding assays.[3]
Key Signaling Pathways
This compound's therapeutic potential is intrinsically linked to the signaling cascades of its primary receptor targets.
Sigma-1 Receptor Signaling
The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[5][6] Upon agonist binding, such as by this compound, the Sigma-1 receptor can translocate and interact with a variety of "client" proteins, including ion channels and G-protein coupled receptors, to modulate downstream signaling.[6][7] This interaction is crucial for regulating cellular stress responses and calcium signaling, which are implicated in a host of neuropsychiatric conditions.[5][8]
NMDA Receptor Signaling
The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory.[9][10] It functions as a coincidence detector, requiring both glutamate binding and post-synaptic membrane depolarization to relieve a voltage-dependent magnesium (Mg2+) block.[11] As a low-affinity, uncompetitive antagonist, dextromethorphan (and this compound) is thought to modulate, rather than block, NMDA receptor activity, which may contribute to its favorable side-effect profile compared to high-affinity NMDA antagonists.[10] This modulation can help to dampen excessive glutamatergic transmission implicated in excitotoxicity.[11]
Experimental Protocols
The determination of binding affinities for this compound relies on established in vitro methodologies, primarily competitive radioligand binding assays.
General Workflow for Radioligand Binding Assay
The following diagram outlines the typical workflow for determining the binding affinity of a test compound like this compound.
References
- 1. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated (d6)-dextromethorphan elicits antidepressant-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAL0114: a novel deuterated dextromethorphan-bupropion combination with improved antidepressant efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AVP-786 | ALZFORUM [alzforum.org]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. NMDA receptor - Wikipedia [en.wikipedia.org]
In Vivo Metabolism and Pharmacokinetics of Deuterated Vitamin D3 Analogues: A Technical Guide
Disclaimer: No direct experimental data for a compound designated "DTAC-d3" is publicly available. This technical guide focuses on the well-documented in vivo metabolism and pharmacokinetics of Vitamin D3 and its deuterated analogues, which are commonly used in metabolic studies and are likely what "this compound" refers to. The "-d3" suffix typically indicates the presence of three deuterium atoms, used as a stable isotope tracer.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the metabolic pathways, pharmacokinetic properties, and experimental methodologies related to deuterated Vitamin D3.
Introduction
Vitamin D3, or cholecalciferol, is a prohormone that plays a critical role in calcium homeostasis, bone metabolism, and various other physiological processes. Its biological activity is dependent on a series of metabolic transformations that occur primarily in the liver and kidneys. The use of deuterated analogues of Vitamin D3, such as trideuterated Vitamin D3 (d3-Vitamin D3), has become an invaluable tool in pharmacokinetic research, allowing for the precise tracing of its metabolic fate in vivo without the use of radioactive isotopes.[1]
In Vivo Metabolism of Vitamin D3
Vitamin D3 undergoes a two-step hydroxylation process to become its biologically active form, 1,25-dihydroxyvitamin D3 (Calcitriol). The metabolic pathway is tightly regulated and involves several cytochrome P450 enzymes.[2]
Step 1: 25-Hydroxylation in the Liver
Upon entering the circulation, Vitamin D3 is transported to the liver, where it undergoes hydroxylation at the 25-position to form 25-hydroxyvitamin D3 (25(OH)D3 or Calcifediol). This is the major circulating form of Vitamin D3 and is often used as a biomarker for Vitamin D status. The primary enzyme responsible for this step is CYP2R1 , located in the endoplasmic reticulum, with some contribution from the mitochondrial enzyme CYP27A1 .[2]
Step 2: 1α-Hydroxylation in the Kidneys
25(OH)D3 is then transported to the kidneys, where it undergoes a second hydroxylation at the 1α-position, catalyzed by the mitochondrial enzyme CYP27B1 , to produce the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).[2][3]
Catabolism and Inactivation
The levels of 1,25(OH)2D3 are tightly controlled through a catabolic pathway initiated by the enzyme CYP24A1 . This enzyme hydroxylates 1,25(OH)2D3 at the 24-position, leading to the formation of 1,24,25-trihydroxyvitamin D3, which is a less active metabolite destined for excretion.[2][4]
Alternative Metabolic Pathways
Recent research has identified alternative metabolic pathways for Vitamin D3, particularly involving the enzyme CYP11A1 . This enzyme can hydroxylate Vitamin D3 at various positions, leading to a range of novel metabolites with potential biological activities.[5][6]
Metabolic Pathway Diagram
Pharmacokinetics of Deuterated Vitamin D3
Pharmacokinetic studies using deuterated Vitamin D3 provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME). The use of stable isotopes allows for the differentiation of the administered dose from endogenous Vitamin D3.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Vitamin D3 and its metabolites from various studies.
Table 1: Pharmacokinetic Parameters of d3-Vitamin D3 and d3-25(OH)D3 in Humans [1]
| Parameter | d3-Vitamin D3 | d3-25(OH)D3 |
|---|---|---|
| Dose | 25 µg (single oral) | - |
| Tmax (hours) | 2-6 | 168-456 |
| Mean Half-life (days) | Not Reported | 13.6 (non-pregnant), 18.8 (pregnant) |
| AUC of d3-25(OH)D3 | - | Positively correlated with Vitamin D Binding Protein (DBP) concentration |
Table 2: Simulated Pharmacokinetic Properties of Vitamin D3 and its Metabolites (Oral Dose: 100 mg) [7]
| Compound | Fraction Absorbed (%) | Bioavailability (%) | Cmax (ng/mL) | Tmax (hours) |
|---|---|---|---|---|
| Cholecalciferol (Vitamin D3) | 0.24 | 0.2 | 0.58 | 3.6 |
| Calcifediol (25(OH)D3) | 2.24 | 1.78 | Not Reported | Not Reported |
| Calcitriol (1,25(OH)2D3) | 8.62 | 5.44 | 10.12 | 3.38 |
| Calcitroic Acid | >90 | 94.76 | 3040 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vivo metabolism and pharmacokinetics of deuterated Vitamin D3.
In Vivo Study in Rats for Metabolic Profiling
This protocol describes a general procedure for assessing the metabolic profile of a deuterated Vitamin D3 analogue in a rat model.[8][9]
Experimental Workflow Diagram
Methodology:
-
Animals: Male Wistar rats are commonly used. They are acclimatized to laboratory conditions for at least one week before the experiment.[8]
-
Dosing: A single oral dose of the deuterated Vitamin D3 analogue (e.g., 25 µg) is administered.[1] A vehicle control (e.g., coconut oil) is given to the control group.[9]
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 2, 4, 6, 24, 168, 264, and 456 hours).[1]
-
Sample Preparation: Plasma or serum is separated by centrifugation.
-
Metabolite Analysis: Deuterated Vitamin D3 and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This allows for the specific detection of the deuterated compounds.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Use of Deuterated Analogues in Human Studies
The protocol for human studies is similar but requires ethical approval and adherence to clinical trial regulations.[1]
Key Considerations:
-
Study Population: Healthy volunteers are often recruited. Specific populations, such as pregnant women, may be included to study kinetics in different physiological states.[1]
-
Dosing: A single oral dose of deuterated Vitamin D3 is administered.
-
Blood Collection: A sparse sampling schedule is typically employed to minimize participant burden.
-
Analytical Methods: Highly sensitive LC-MS/MS methods are essential for quantifying the low concentrations of deuterated metabolites in human plasma.
Conclusion
The in vivo metabolism of Vitamin D3 is a complex, multi-step process that is tightly regulated to maintain calcium homeostasis. The use of deuterated Vitamin D3 analogues has significantly advanced our understanding of its pharmacokinetics. This technical guide provides a foundational understanding of the metabolic pathways, quantitative pharmacokinetic data, and experimental methodologies relevant to the study of deuterated Vitamin D3. While specific data for "this compound" are not available, the principles and data presented here for deuterated Vitamin D3 serve as a robust framework for researchers in the field of drug development and metabolic research.
References
- 1. Vitamin D kinetics in nonpregnant and pregnant women after a single oral dose of trideuterated vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Vitamin D: Beyond Traditional Roles—Insights into Its Biochemical Pathways and Physiological Impacts [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. JMIR Research Protocols - Role or Synergistic Interaction of Adenosine and Vitamin D3 Alongside High-Intensity Interval Training and Isocaloric Moderate Intensity Training on Metabolic Parameters: Protocol for an Experimental Study [researchprotocols.org]
- 9. Effect of vitamin D3 in reducing metabolic and oxidative stress in the liver of streptozotocin-induced diabetic rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
An In-depth Technical Guide on the Stability and Degradation Profile of Cholecalciferol (Vitamin D3)
Disclaimer: Initial searches for "DTAC-d3" did not yield specific results for a molecule with this designation. The following technical guide is based on the comprehensive data available for Cholecalciferol (Vitamin D3) and is intended to serve as a detailed example of the required content and format. The stability and degradation profile of Vitamin D3 is well-documented and provides a relevant framework for researchers, scientists, and drug development professionals.
This guide provides a thorough examination of the stability and degradation of Vitamin D3 under various conditions, including detailed experimental protocols and visual representations of key pathways.
Physicochemical Properties and Storage
Proper handling and storage are crucial for maintaining the integrity of Vitamin D3. It is a fat-soluble vitamin sensitive to light, oxygen, and acidic conditions.[1][2]
Table 1: Recommended Storage Conditions for Vitamin D3
| Parameter | Recommendation | Source |
| Temperature | Refrigerated between 2°C and 8°C (36°F and 46°F).[3] | CDC |
| Atmosphere | Store under an inert atmosphere.[4] | Fisher Scientific |
| Container | Keep container tightly closed in a dry and well-ventilated place.[4][5] | Fisher Scientific, Sigma-Aldrich |
| Light | Store in original packaging to protect from light.[3] | CDC |
Stability Profile
The stability of Vitamin D3 is influenced by several factors, including temperature, pH, light, and the presence of metal ions.
Thermal Stability
Vitamin D3 is known to have poor thermal stability.[6] Heat can cause reversible isomerization to pre-vitamin D3.[7][8]
Table 2: Summary of Thermal Degradation of Vitamin D3
| Temperature | Medium | Observation | Reference |
| 40°C | Liquid pharmaceutical preparations | Content of Vitamin D3 remained >90% for 4 months.[9] | PubMed |
| 25°C | Liquid pharmaceutical preparations | Content of Vitamin D3 remained >90% for at least 1 year.[9] | PubMed |
| 30°C and 40°C (RH 75%) | 5000 IU chewable tablets | Accelerated stability tests showed results of 86.72% and 82.81% respectively after 6 weeks.[10] | Journal of Science and Technology Research for Pharmacy |
| High Temperatures | General | Can lead to the formation of pyrocalciferol and isopyrocalciferol through thermal isomerization.[6] | ResearchGate |
pH Stability
Vitamin D3 is unstable in acidic conditions and more stable at a pH above 5.[1][11]
Table 3: pH-Dependent Stability of Vitamin D3 in Aqueous Solutions at 25°C
| pH | Stability | Observation | Reference |
| 1-4 | Unstable | A steep drop in stability is observed as pH decreases.[1] | NIH |
| 5-8 | Stable | No significant differences in first-order degradation rate constants were observed.[1] | NIH |
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of Vitamin D3. It is synthesized in the skin from 7-dehydrocholesterol in response to UVB radiation, and this process can be involved in its degradation as well.[12]
Oxidative Stability
Vitamin D3 is susceptible to oxidation. The presence of oxygen and metal ions can accelerate its degradation.[11]
Degradation Profile
The degradation of Vitamin D3 involves isomerization and oxidation, leading to various related substances.
Isomerization
Under thermal stress, acidic conditions, or in the presence of iodine, Vitamin D3 can isomerize to several forms.[7][8]
Table 4: Major Isomers of Vitamin D3
| Isomer | Condition of Formation | Reference |
| Pre-vitamin D3 | Thermal (reversible) | [7][8] |
| Tachysterol | Iodine catalysis (from pre-vitamin D3) | [7][8] |
| Isotachysterol | Acidic conditions | [7][8] |
| trans-vitamin D3 | Iodine catalysis (from cholecalciferol) | [7] |
Degradation Products
Forced degradation studies have identified several degradation products of Vitamin D3. In stressed formulations containing triglycerides, transesterification can occur, forming esters of Vitamin D3.[2][13]
Experimental Protocols
Stability-Indicating HPLC Method
A common method for assessing the stability of Vitamin D3 is High-Performance Liquid Chromatography (HPLC).[9][11]
-
System: Agilent 1100/1200 Series HPLC with UV detector.[11]
-
Column: Reversed-phase C18 column (e.g., Gemini C18, 100 x 3.0 mm, 3 µm particle size).[11]
-
Mobile Phase: Acetonitrile and water (e.g., 99:1, v/v).[11]
-
Temperature: 40°C.[11]
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Samples are dissolved in a suitable solvent like methanol and diluted to the working concentration.[11]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of analytical methods.[14]
-
Acidic/Basic Hydrolysis: Samples are exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
-
Oxidative Degradation: Samples are treated with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Solid or solution samples are exposed to high temperatures.
-
Photodegradation: Samples are exposed to UV light.
-
Analysis: The stressed samples are analyzed by a stability-indicating method, such as HPLC or UHPLC-MS/MS, to separate and identify the degradation products.[7]
Visualizations
Vitamin D3 Metabolism Pathway
The following diagram illustrates the metabolic activation of Vitamin D3 in the body.
Caption: Metabolic pathway of Vitamin D3 activation and catabolism.
Experimental Workflow for Stability Testing
This diagram outlines a typical workflow for assessing the stability of a drug substance like Vitamin D3.
Caption: General workflow for conducting a stability study.
Vitamin D3 Degradation Pathway
This diagram shows the major degradation pathways of Vitamin D3 through isomerization.
Caption: Isomerization pathways of Vitamin D3 under different conditions.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Storage and Handling for Diphtheria, Tetanus, and Pertussis Vaccines | CDC [cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Shelf life after opening of prescription medicines and supplements with vitamin D3 for paediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.unnes.ac.id [journal.unnes.ac.id]
- 11. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products | MDPI [mdpi.com]
- 12. Inhalation with Vitamin D3 Metabolites—A Novel Strategy to Restore Vitamin D3 Deficiencies in Lung Tissue | MDPI [mdpi.com]
- 13. Degradation of vitamin D3 in a stressed formulation: the identification of esters of vitamin D3 formed by a transesterification with triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
A Technical Review of Deuterated Vitamin D3 Analogs: Synthesis, Analysis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of deuterated vitamin D3 analogs, focusing on their synthesis, analytical applications, and hypothesized therapeutic benefits. By leveraging the deuterium kinetic isotope effect, strategically deuterated analogs of vitamin D3 present a promising avenue for developing more robust and effective therapeutics for a range of disorders, from osteoporosis to cancer. This document details the underlying pharmacology, experimental methodologies for evaluation, and a summary of the biological activities of related non-deuterated analogs to provide a framework for future research and development.
Introduction: The Rationale for Deuteration
Vitamin D3, primarily in its hormonally active form, calcitriol (1α,25-dihydroxyvitamin D3), is a potent steroid hormone that regulates calcium and phosphate homeostasis, cellular differentiation, and immune function.[1] Its therapeutic use, however, is often limited by a narrow therapeutic window and rapid metabolism, leading to potential hypercalcemia.[2] The primary catabolic pathway for active vitamin D3 metabolites is initiated by the enzyme Cytochrome P450 24A1 (CYP24A1), which hydroxylates the side chain at the C-24 position, marking it for inactivation and excretion.[3][4]
The deuterium kinetic isotope effect (KIE) is a well-established phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium, at a site of bond cleavage can significantly slow down the rate of an enzymatic reaction.[5][6][7] This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. By strategically placing deuterium atoms at the C-24 position of vitamin D3 analogs, it is hypothesized that their metabolism by CYP24A1 can be retarded, thereby extending their pharmacokinetic half-life, increasing exposure, and potentially enhancing their therapeutic efficacy at lower doses while minimizing calcemic side effects. While deuterated vitamin D3 has been extensively used as a stable isotope tracer in pharmacokinetic studies, its potential as a therapeutic modification remains a key area for investigation.[8][9]
Vitamin D3 Metabolism and Signaling Pathway
The biological activity of Vitamin D3 is contingent on a two-step hydroxylation process. First, it is converted to 25-hydroxyvitamin D3 (calcifediol) in the liver, the main circulating form. Subsequently, in the kidneys and other tissues, calcifediol is converted by the enzyme CYP27B1 to the active hormone, calcitriol.[10] Calcitriol then binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.[11] The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA to modulate the transcription of target genes.[12] This signaling cascade is central to the physiological effects of vitamin D.
Quantitative Data on Vitamin D Analog Activity
While direct comparative data for deuterated versus non-deuterated analogs is not yet widely available in the public domain, a vast body of research on non-deuterated synthetic analogs provides crucial benchmarks for biological activity. These data are essential for evaluating the potential improvements conferred by deuteration. The following tables summarize key activity parameters for calcitriol and several of its well-characterized, non-deuterated analogs.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity (RBA)a | IC50 (nM)b | Reference |
| 1α,25(OH)2D3 (Calcitriol) | 100 | ~0.1 - 0.5 | [12] |
| 2α-Methyl-1,25(OH)2D3 | ~200 | Not Reported | [12] |
| 2α-Methyl-20-epi-1,25(OH)2D3 | ~1200 | Not Reported | [12] |
| 1,25(OH)2-19-nor-D3 (Paricalcitol) | ~100 | Not Reported | [12] |
| 1,25cD3 (Carborane analog) | ~200 | Not Reported | [12] |
a Relative binding affinity compared to calcitriol, set at 100. b Concentration required to displace 50% of radiolabeled calcitriol in a competitive binding assay.
Table 2: In Vitro Functional Activity of Vitamin D Analogs
| Compound | HL-60 Cell Differentiationc | CYP24A1 Gene Transactivationd | Reference |
| 1α,25(OH)2D3 (Calcitriol) | High | High | [12] |
| 2α-(3'-hydroxypropoxy)-1α,25(OH)2D3 | High | High | [12] |
| 2-Methylene-19-nor-(20S)-1α,25(OH)2D3 | Very High (>10x Calcitriol) | Very High (>10x Calcitriol) | [12] |
| 19-nor-1α,2β,25(OH)3D3 | High | Not Reported | [12] |
c Potency in inducing differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages. d Potency in inducing the expression of the CYP24A1 gene, a primary VDR target gene.
Experimental Protocols
The evaluation of novel deuterated vitamin D3 analogs requires a suite of standardized in vitro assays to characterize their synthesis, purity, and biological activity.
Synthesis of C-24 Deuterated Vitamin D3 Analogs
A potential synthetic route for C-24 deuterated analogs can be adapted from established methods for synthesizing C-24 hydroxylated analogs, such as calcipotriol.[13] The key modification would involve the use of a deuterated building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 3. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D kinetics in nonpregnant and pregnant women after a single oral dose of trideuterated vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 12. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective synthesis of C24-hydroxylated vitamin D3 analogs: a practical and expeditius route to calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicity Profile of the dTAG System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The degradation tag (dTAG) technology is a powerful tool for targeted protein degradation, enabling rapid and selective removal of proteins of interest to study their function and validate their potential as therapeutic targets. This guide provides a comprehensive overview of the preclinical safety and toxicity profile of the dTAG system, with a focus on the widely used degrader molecule, dTAG-13. The information presented is collated from key preclinical studies and is intended to inform researchers on the safety considerations for in vitro and in vivo applications. It is important to note that the user's original query for "DTAC-d3" has been interpreted as a reference to the dTAG system, as "dTAG" is the widely recognized nomenclature in scientific literature.
Executive Summary of Preclinical Safety Findings
The preclinical safety profile of dTAG-13 has been evaluated in various models, including cell cultures, organoids, and in vivo mouse studies. A recurring theme in the in vivo studies is that the observed toxicity is often associated with the delivery vehicle or formulation rather than the dTAG-13 molecule itself. On-target protein degradation induced by dTAG-13 has been shown to be well-tolerated, with observed phenotypes being consistent with the known biology of the targeted protein.
Data Presentation: Quantitative and Qualitative Toxicity Data
The following tables summarize the key quantitative and qualitative toxicity findings for dTAG-13 from preclinical studies.
Table 1: In Vitro and Ex Vivo Toxicity of dTAG-13
| Model System | Concentration/Dose | Observed Effects | Reference |
| Mouse Bone Marrow Cells | Not specified | No appreciable change in viability or transcriptome. | [1][2] |
| Mouse Duodenum Organoids | Not specified | No appreciable change in viability or transcriptome. | [1][2] |
| Various Cell Lines | Up to 20 µM | Little to no toxicity observed. | [3] |
| Mouse Pre-implantation Embryos | 500 nM | Non-toxic during in vitro culture from zygote to blastocyst. | [4] |
Table 2: In Vivo Toxicity of dTAG-13 in Mice
| Study Type | Animal Model | Formulation | Dose and Administration | Observed Toxicity | Reference |
| Repeat-dose toxicity (CDK2/5 degradation) | C57BL/6J WT, CDK2dTAG, CDK5dTAG mice | Formulation with ethanol, PEG400, and Tween 80 | Up to 300 mg/kg (SC) | Moderate toxicity, primarily formulation-related skin lesions. Vehicle-only group showed similar toxicities. | [5] |
| Repeat-dose toxicity (CDK2/5 degradation) | C57BL/6J WT, CDK2dTAG, CDK5dTAG mice | Formulation with Solutol, DMSO, and Saline | 15 mg/kg (SC) | Minimal formulation-related toxicity, but more modest protein degradation. | [5] |
| Developmental toxicity | Pregnant wild-type mice | Not specified | 35 mg/kg (IP) | Developmentally neutral and non-toxic. Treated dams delivered healthy litters of comparable size to controls. | [4] |
| On-target effects (CDK2 degradation) | CDK2dTAG mice | Not specified | Not specified | Microscopic changes in the testis, consistent with known CDK2 knockout phenotype. No other unexpected phenotypic changes. | [1][6] |
Note: Specific LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect-Level) values for dTAG-13 are not available in the reviewed literature. The primary toxicity concerns identified in preclinical studies are related to the formulation used for in vivo delivery.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of safety and toxicity findings.
In Vivo Repeat-Dose Toxicity Study in Mice (Yenerall et al., 2023)
-
Animal Model: 7-9-week-old homozygous C57BL/6J wild-type (WT), CDK2dTAG, or CDK5dTAG mice[7].
-
Objective: To assess the tolerability, pharmacodynamics, and physiological effects of repeated dTAG-13 administration and target protein degradation[7].
-
Formulations Tested:
-
Dosing and Administration: dTAG-13 was administered subcutaneously (SC) daily for up to 26 days. Doses ranged from 15 mg/kg to 300 mg/kg depending on the formulation used[5].
-
Toxicity Assessment:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Histopathology: At the end of the study, tissues were collected, fixed, and processed for histological examination by a board-certified veterinary anatomic pathologist. Injection sites were a key focus of this analysis[5].
-
Clinical Pathology: Blood samples were collected for hematology and clinical chemistry analysis to assess organ function.
-
-
Pharmacokinetic Analysis:
In Vitro Organoid Viability Assay
-
Model System: Duodenum organoids derived from homozygous WT, CDK2dTAG, or CDK5dTAG mice[7].
-
Protocol:
-
Organoids were cultured in a Matrigel dome in 384-well plates.
-
After 2 days of initial growth, dTAG-13 was added to the culture medium at various concentrations.
-
Organoids were incubated with dTAG-13 for 4 days.
-
Cell viability was assessed using a 3D-compatible cell viability reagent (e.g., CellTiter-Glo 3D) according to the manufacturer's protocol[7].
-
Mandatory Visualization
Signaling Pathway Diagram: Mechanism of Action of the dTAG System
References
- 1. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Vitamin D3 in Cell Culture
Disclaimer: Initial searches for "DTAC-d3" did not yield a specific experimental protocol. The following application notes and protocols are based on the extensive body of research available for Vitamin D3 (Cholecalciferol) and its active metabolite, 1α,25-dihydroxyvitamin D3 (Calcitriol) , which are commonly used in cell culture experiments to study apoptosis, cell proliferation, and differentiation. It is presumed that "this compound" may be a typographical error or a specific formulation related to Vitamin D3.
Introduction
Vitamin D3 is a prohormone that plays a crucial role in calcium homeostasis and bone metabolism. Beyond its classical functions, the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is a potent modulator of cell growth, differentiation, and apoptosis.[1][2] These properties have made Vitamin D3 and its analogs valuable tools in cancer research and drug development. This document provides detailed protocols for the use of Vitamin D3 in cell culture, focusing on its application in studying cancer cell biology.
Mechanism of Action
The biological effects of 1α,25-dihydroxyvitamin D3 are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[2][3] Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, regulating their transcription.[3]
Key cellular processes influenced by Vitamin D3 signaling include:
-
Cell Cycle Arrest: Vitamin D3 can induce cell cycle arrest, often at the G0/G1 phase, by upregulating cyclin-dependent kinase inhibitors such as p21 and p27 and downregulating cyclins like Cyclin D1.[3][4]
-
Induction of Apoptosis: Vitamin D3 can trigger apoptosis through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][6][7]
-
Inhibition of Angiogenesis and Metastasis: The signaling pathways activated by Vitamin D3 can also lead to the inhibition of tumor angiogenesis and metastasis.[2][8]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Vitamin D3 and its analogs in various cancer cell lines.
Table 1: IC50 Values of Vitamin D3 in Breast Cancer Cell Lines [4][5]
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 | 24h | ~168.6 |
| MDA-MB-231 | 24h | ~166 |
| MDA-MB-468 | 24h | Not specified |
| MCF-7 | 48h | 0.10 - 0.35 mM |
| MDA-MB-231 | 48h | 0.10 - 0.35 mM |
| MDA-MB-468 | 48h | 0.10 - 0.35 mM |
| MCF-7 | 72h | 0.10 - 0.35 mM |
| MDA-MB-231 | 72h | 0.10 - 0.35 mM |
| MDA-MB-468 | 72h | 0.10 - 0.35 mM |
Table 2: IC50 Values of Vitamin D3 in Gastric Cancer Cell Lines [9][10]
| Cell Line | Treatment Duration | IC50 (µM) |
| AGS | 24h | 50 |
| MKN 45 | 24h | 50 |
| KATO III | 24h | 50 |
| HGF | 24h | 50 |
Table 3: IC50 Values of 1,25(OH)2D3 and Analogs in Melanoma Cell Lines [11]
| Cell Line | Compound | IC50 (nM) |
| A375 | 1,25(OH)2D3 | 1.15 |
| A375 | 1,24,25(OH)3D3 | 17.8 |
| A375 | 20,24(OH)2D3 | 280 |
Experimental Protocols
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is used to determine the effect of Vitamin D3 on the viability of adherent cancer cell lines.[12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[12]
-
Complete culture medium (e.g., DMEM with 10% FBS)[12]
-
Vitamin D3 (Cholecalciferol)
-
DMSO (for stock solution preparation)[12]
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.[12]
-
Prepare a stock solution of Vitamin D3 (e.g., 100 mM) in DMSO.[12]
-
Prepare serial dilutions of Vitamin D3 in culture medium to achieve final concentrations ranging from approximately 7.8 µM to 500 µM.[12]
-
Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of Vitamin D3. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours.[12]
-
After incubation, gently add 50 µL of cold TCA (10% w/v) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 15 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (OD of treated cells / OD of control cells) x 100.[12]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Vitamin D3
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 0.3 x 10^6 cells/well and allow them to attach overnight.[13]
-
Treat the cells with the desired concentrations of Vitamin D3 for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, including the floating cells from the supernatant.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to analyze the distribution of cells in different phases of the cell cycle.[4][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Vitamin D3
-
6-well plates
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat cells with Vitamin D3 as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.[14]
Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol allows for the detection of changes in the expression of key apoptosis-regulating proteins.[16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Vitamin D3
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with Vitamin D3 as previously described.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.[16]
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2 and anti-Bax, diluted according to the manufacturer's instructions) overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative expression levels of Bcl-2 and Bax.
Visualizations
Signaling Pathway of Vitamin D3-Induced Apoptosis
Caption: Vitamin D3-induced apoptotic signaling pathway.
Experimental Workflow for Cell Viability and Apoptosis Assays
Caption: Workflow for analyzing Vitamin D3 effects.
References
- 1. Vitamin D signalling pathways in cancer: potential for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Newly-identified Pathways Relating Vitamin D to Carcinogenesis: A Review | In Vivo [iv.iiarjournals.org]
- 4. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis is induced by the active metabolite of vitamin D3 and its analogue EB1089 in colorectal adenoma and carcinoma cells: possible implications for prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. wcrj.net [wcrj.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. The effects of melatonin and vitamin D3 on the gene expression of BCl-2 and BAX in MCF-7 breast cancer cell line - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for Utilizing Vitamin D3 and its Analogs in Mouse Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, also known as cholecalciferol, and its hormonally active form, calcitriol (1,25-dihydroxyvitamin D3), are crucial regulators of calcium homeostasis and possess potent anti-proliferative, pro-differentiative, and immunomodulatory properties. These characteristics have led to their extensive investigation as therapeutic agents in various preclinical mouse models of human diseases, including cancer, autoimmune disorders, and inflammatory conditions.
This document provides detailed application notes and experimental protocols for the use of Vitamin D3 and its analogs in mouse models of disease. While the specific term "DTAC-d3" was not identified in the scientific literature at the time of this writing, the principles and protocols outlined herein are broadly applicable to Vitamin D3 and its various synthetic analogs. Researchers should adapt these guidelines to the specific analog and disease model under investigation.
Mechanism of Action
The biological effects of Vitamin D3 are mediated by the vitamin D receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1] Upon binding to its ligand, 1,25(OH)2D3, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This regulation leads to a cascade of cellular events, including cell cycle arrest, apoptosis, and modulation of immune responses.[2][3]
Caption: Vitamin D3 Signaling Pathway.
Application Notes
Cancer Mouse Models
Vitamin D3 and its analogs have demonstrated anti-tumor activity in a variety of cancer models.
-
Breast Cancer: In mouse models of breast cancer, calcitriol and its analogs can inhibit tumor growth and metastasis.[4]
-
Colorectal Cancer: Dietary vitamin D has been shown to prevent preneoplastic lesions in a mouse model of colorectal carcinogenesis.[5]
-
Skin Cancer: While some studies have shown antineoplastic activity of vitamin D in skin cancer models, others have found no significant effect on tumor promotion.[6]
-
Ehrlich Ascites Carcinoma (EAC): Vitamin D3 has been shown to reduce the viability of cancer cells in vitro and retard the growth of EAC tumors in mice.[7]
Autoimmune and Inflammatory Disease Mouse Models
The immunomodulatory properties of Vitamin D3 make it a promising candidate for the treatment of autoimmune and inflammatory diseases.
-
Multiple Sclerosis (MS): In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS, Vitamin D3 has been shown to ameliorate disease symptoms.[8]
-
Atopic Dermatitis (AD): Topical application of Vitamin D3 or its analog MC903 induces an AD-like inflammation in mice, providing a model to study the disease and potential therapies.[9]
-
Collagen-Induced Arthritis (CIA): In a mouse model of T-cell-dependent autoimmunity, a specific genetic locus related to vitamin D metabolism was shown to protect against CIA.[10]
-
Celiac Disease: Oral administration of cholecalciferol has been shown to improve intestinal mucosa pathological features in a mouse model of celiac disease.[11]
Experimental Protocols
Protocol 1: Preparation and Administration of Vitamin D3
Materials:
-
Cholecalciferol (Vitamin D3) or its analog
-
Vehicle (e.g., corn oil, olive oil, ethanol/water mixture)
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of Vitamin D3 or its analog.
-
Dissolve the compound in the chosen vehicle. Gentle warming and vortexing may be required to achieve complete dissolution. The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
Prepare the dosing solution fresh before each administration or store as recommended by the manufacturer, protected from light.
-
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection: This route is commonly used for systemic delivery.[12][13] Administer the prepared solution using a sterile syringe and a 25-27 gauge needle. The injection volume should typically not exceed 10 ml/kg body weight.
-
Oral Gavage: For studying the effects of dietary supplementation, oral gavage is a precise method of administration.[11] Use a ball-tipped gavage needle to deliver the solution directly into the stomach.
-
Dietary Admixture: Vitamin D3 can be mixed directly into the rodent chow for long-term studies.[4][6] Ensure homogenous mixing to provide a consistent daily dose.
-
Topical Application: For skin disease models, the compound can be dissolved in a suitable vehicle (e.g., ethanol, acetone) and applied directly to the skin.[9]
-
Protocol 2: General Workflow for a Tumor Growth Inhibition Study
Caption: General Experimental Workflow.
Procedure:
-
Animal Model Selection: Choose an appropriate mouse strain for the cancer type being studied (e.g., BALB/c for 4T1 breast cancer, C57BL/6 for B16 melanoma).[4] Immunodeficient mice (e.g., nude, SCID, NSG) are required for xenograft models using human cancer cell lines.[14]
-
Tumor Cell Implantation: Inject a known number of viable cancer cells into the desired site (e.g., subcutaneously in the flank, orthotopically in the relevant organ).
-
Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.
-
Treatment: Administer Vitamin D3 or its analog according to the chosen route and schedule. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²). Monitor body weight and overall health of the animals.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or if signs of excessive morbidity are observed.
-
Analysis: Excise tumors and weigh them. Tissues can be processed for histology, immunohistochemistry, gene expression analysis, or other relevant assays.
Data Presentation
Table 1: Summary of Vitamin D3 and Analog Administration in Mouse Models of Cancer
| Cancer Model | Mouse Strain | Compound | Dose | Administration Route | Duration | Key Findings |
| Ehrlich Ascites Carcinoma | Swiss Albino | Vitamin D3 | 125 µg/kg | i.p. and intratumoral | Not specified | Retarded tumor growth.[7] |
| Mammary Gland Cancer (4T1) | BALB/c | Vitamin D3 | 5000 IU/kg diet | Dietary | 6 weeks | Tumor type-dependent effects on fibroblast activity.[4] |
| Skin Papilloma | Sencar | Vitamin D3 | 200-4000 IU/kg diet | Dietary | Not specified | No modulation of skin papilloma response.[6] |
| Intestinal Neoplasia | Apc+/Min-FCCC | ED-71 (Vitamin D3 analog) | Not specified | Not specified | Not specified | Effect on intestinal neoplasia.[5] |
Table 2: Summary of Vitamin D3 and Analog Administration in Mouse Models of Autoimmune and Inflammatory Diseases
| Disease Model | Mouse Strain | Compound | Dose | Administration Route | Duration | Key Findings | | :--- | :--- | :--- | :--- | :--- | :--- | | Atopic Dermatitis | C57BL/6 | MC903 (Calcipotriol) | 1 nmol | Topical | Daily for 7 days | Induced AD-like inflammation.[9] | | Celiac Disease | NOD/ShiLtJ | Cholecalciferol | 5, 10, 20, 50, 130 µg/kg | Oral | Not specified | Improved intestinal mucosa pathology.[11] | | Osteopetrosis | mi/mi | Vitamin D3 sulfate | 2.5 and 5.0 ng/gm | i.p. | 3 times/week during pregnancy and lactation | Improved tooth development and eruption.[13] | | Amyotrophic Lateral Sclerosis (ALS) | G93A | Vitamin D3 | 10x Adequate Intake | Dietary | Not specified | Improved functional capacity.[15] |
Conclusion
Vitamin D3 and its analogs represent a versatile class of compounds with significant therapeutic potential in a range of diseases. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies in mouse models. Careful consideration of the specific disease model, mouse strain, and the pharmacokinetic properties of the Vitamin D3 analog being tested is essential for obtaining meaningful and reproducible results.
References
- 1. Cholecalciferol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Modulation of Fibroblast Activity via Vitamin D3 Is Dependent on Tumor Type—Studies on Mouse Mammary Gland Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models Used by PREVENT | Division of Cancer Prevention [prevention.cancer.gov]
- 6. Effects of dietary calcium and vitamin D3 on tumor promotion in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice | PLOS One [journals.plos.org]
- 8. Targeting deoxycytidine kinase improves symptoms in mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model for Atopic Dermatitis Using Topical Application of Vitamin D3 or of Its Analog MC903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of oral cholecalciferol in a murine model of celiac disease: A dose ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of long-term administration of vitamin D3 analogs to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of dental development in osteopetrotic mice by maternal vitamin D3 sulfate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunodeficient Mice & Rats | Taconic Biosciences [taconic.com]
- 15. researchgate.net [researchgate.net]
Standard Operating Procedure for the Administration of Deuterated Dodecyltrimethylammonium Chloride (DTAC-d3)
For Research Use Only
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyltrimethylammonium chloride (DTAC) is a quaternary ammonium compound with wide-ranging applications as a cationic surfactant. In biomedical research, DTAC is primarily investigated for its cytotoxic and antimicrobial properties, which stem from its ability to disrupt cell membrane integrity. The deuterated form, DTAC-d3, serves as a valuable tool in pharmacokinetic and metabolic studies, allowing researchers to trace the molecule's fate and understand its metabolic stability without altering its fundamental biological activity.
This document provides a detailed standard operating procedure for the administration of this compound in both in vitro and in vivo research settings. It includes protocols for solution preparation, cell culture experiments, and animal administration, along with data on cytotoxicity and observed biological effects.
Core Mechanism of Action: The primary mechanism of action for DTAC is the disruption of the cell membrane's lipid bilayer. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the cell membrane, while the hydrophobic dodecyl tail inserts into the lipid core. This disrupts membrane fluidity and integrity, leading to increased permeability, leakage of intracellular contents, and subsequent activation of apoptotic signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for DTAC and related quaternary ammonium compounds (QACs). This information is crucial for determining appropriate concentrations and dosages for experimental studies.
Table 1: In Vitro Cytotoxicity of Quaternary Ammonium Compounds on Mammalian Cells
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Cetylpyridinium chloride (CPC) | MCF-7 (human breast cancer) | MTT | 6 | [1] |
| Cetylpyridinium chloride (CPC) | MCF-10A (human breast epithelial) | MTT | 8 | [1] |
| Bis(Ph₂SnCl)Xylene | EL4 (mouse lymphoma) | PI Staining | 5.4 | [2] |
| Bis(Ph₂SnCl)Xylene | NFS-70 (mouse myeloid) | PI Staining | 3.2 | [2] |
| Diphenylmethyltin chloride (DPMT) | HeLa (human cervical cancer) | PI Staining | 32.35 | [2] |
Table 2: In Vivo Toxicity of Quaternary Ammonium Compounds in Mice
| Compound Mixture (ADBAC + DDAC) | Administration Route | Dosage (mg/kg/day) | Observed Effects | Reference |
| ADBAC + DDAC | Oral Gavage | 7.5 | Reduced sperm concentration | [3] |
| ADBAC + DDAC | Oral Gavage | 120 | Decreased number of corpora lutea after 8 weeks, increased time to first litter | [3][4][5] |
Note: These in vivo toxicity studies were conducted on a mixture of alkyl dimethyl benzyl ammonium chloride (ADBAC) and didecyl dimethyl ammonium chloride (DDAC), which are structurally related to DTAC. These data can be used as a starting point for designing in vivo studies with this compound, with the caveat that toxicity may vary.
Signaling Pathway and Experimental Workflows
Signaling Pathway of DTAC-Induced Apoptosis
The primary mechanism of DTAC-induced cytotoxicity involves the disruption of the cell membrane, which triggers a cascade of events leading to apoptosis.
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assay
This workflow outlines the key steps for assessing the cytotoxic effects of this compound on mammalian cells in culture.
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Experimental Workflow for In Vivo Toxicity Study
This workflow provides a general outline for conducting an acute toxicity study of this compound in a rodent model.
Caption: Workflow for in vivo acute toxicity study of this compound.
Experimental Protocols
Preparation of this compound Solutions
Materials:
-
This compound powder
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile tubes
-
Vortex mixer
Protocol for 10 mM Stock Solution:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight of this compound will be slightly higher than non-deuterated DTAC, which is 263.89 g/mol . Adjust calculation based on the specific deuteration pattern).
-
Aseptically weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of sterile deionized water or PBS.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Annexin V Apoptosis Assay
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[6]
In Vivo Acute Toxicity Study in Mice
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles or syringes for intraperitoneal (IP) injection
Protocol:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
Prepare the this compound formulation in the chosen vehicle at the desired concentrations.
-
Divide the animals into groups (e.g., vehicle control and different dose levels of this compound). A typical study might include doses of 10, 50, and 120 mg/kg, based on data from related compounds.[3][4]
-
Administer a single dose of the this compound formulation or vehicle to the animals via the chosen route (e.g., oral gavage).
-
Observe the animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) immediately after dosing and at regular intervals for 14 days.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological examination.
Safety Precautions
DTAC is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a certified biosafety cabinet. Dispose of all waste containing DTAC according to institutional guidelines for hazardous chemical waste.
Disclaimer: This document is intended for research purposes only and does not constitute a recommendation for clinical use. All experiments should be conducted in accordance with institutional and national guidelines for animal and laboratory safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. turi.org [turi.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of DTAC-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of deuterated dodecyltrimethylammonium chloride (DTAC-d3) in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for pharmacokinetic studies, toxicological assessments, and other research applications requiring precise measurement of this compound in a complex biological matrix.
Introduction
Dodecyltrimethylammonium chloride (DTAC) is a quaternary ammonium compound (QAC) with wide-ranging applications as a surfactant and antimicrobial agent. Deuterated analogs, such as this compound, are commonly used as internal standards in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision. The permanent positive charge and surfactant properties of DTAC can present analytical challenges, including ion suppression and poor chromatographic peak shape. The method described herein addresses these challenges to provide reliable quantification of this compound in human plasma.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method using weak cation-exchange cartridges is employed to isolate this compound from plasma proteins and other endogenous components.
Protocol:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add an appropriate internal standard (e.g., a different stable isotope-labeled QAC).
-
Vortex mix for 30 seconds.
-
Condition an Oasis WCX SPE cartridge (6cc, 150mg, 30μm) with 6 mL of methanol followed by 6 mL of water.[1]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% ammonium hydroxide in water (v/v), followed by 3 mL of a methanol/water mixture (1:9, v/v).[1]
-
Dry the cartridge under vacuum.[1]
-
Elute the analyte with 6 mL of 2% formic acid in methanol (v/v).[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
LC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[1] |
| Gradient | Start at 10% B, ramp to 100% B at 6 min, hold for 4 min, return to 10% B at 10.5 min, and equilibrate for 3.5 min.[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C |
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
MS/MS Parameters for Dodecyltrimethylammonium (C12-ATMAC):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 228 |
| Product Ion (m/z) - Quantifier | 60 |
| Product Ion (m/z) - Qualifier | 57 |
| Collision Energy (eV) | 31 (for m/z 60), 30 (for m/z 57) |
| Cone Voltage (V) | 120 |
Note: The precursor ion for this compound would be m/z 231. Product ions and collision energies should be optimized.
Quantitative Data Summary
The following table summarizes the expected performance of the method, based on the analysis of dodecyltrimethylammonium chloride in human serum.[2]
| Parameter | Result |
| Limit of Detection (LOD) | 0.002 - 0.42 ng/mL |
| Limit of Quantification (LOQ) | 0.006 - 1.40 ng/mL |
| Recovery (at 1, 5, and 20 ng/mL) | 61 - 129% |
| Intra-day Precision (%RSD) | 0.22 - 17.4% |
| Inter-day Precision (%RSD) | 0.35 - 17.3% |
| Matrix Effect | -27% to 15.4% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound quantification in plasma.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of solid-phase extraction is crucial for removing interfering matrix components and concentrating the analyte, thereby enhancing sensitivity and reducing ion suppression.[2] The chromatographic conditions are optimized to achieve good peak shape and separation for a challenging analyte class.[2] The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample preparation and analysis, ensuring the highest level of accuracy and precision.[2] This method can be adapted for the analysis of other quaternary ammonium compounds in biological matrices.
References
- 1. Quaternary Ammonium Compounds: Bioaccumulation Potentials in Humans and Levels in Blood before and during the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies
Disclaimer: The term "DTAC-d3" is not a standard scientific nomenclature found in the available literature. The following information is based on search results for "diphtheria toxin (DT)" and "Vitamin D3 (cholecalciferol)," which may be related to the intended query. Researchers should verify the identity of their compound of interest and consult relevant literature for specific guidance.
Section 1: Diphtheria Toxin (DT) for In Vivo Cell Ablation Studies
Diphtheria toxin (DT) is commonly used in vivo to selectively ablate cells expressing the diphtheria toxin receptor (DTR). This technique is a powerful tool for studying cell lineage, function, and regeneration.
Data Presentation: DT Dosage for In Vivo Studies
The following table summarizes the dosage and administration route of diphtheria toxin for the elimination of nephron progenitor cells (NPCs) in fetal mice, as described in a study on kidney regeneration.[1]
| Animal Model | Target Cells | Administration Route | Dosage Range | Outcome | Reference |
| Fetal Mice (C57BL/6 background) | Nephron Progenitor Cells (NPCs) expressing DTR | Intra-amniotic Injection | 0.05, 0.5, 5, 25 ng/fetus | Reduction in kidney volume, loss of glomeruli, and decreased differentiation marker expression.[1] | [1] |
| Fetal Mice (C57BL/6 background) | Nephron Progenitor Cells (NPCs) expressing DTR | Intra-peritoneal Injection | Not specified | Insufficient for NPC elimination.[1] | [1] |
Experimental Protocol: Intra-amniotic Injection of Diphtheria Toxin in Fetal Mice
This protocol is adapted from a study aimed at eliminating nephron progenitor cells in vivo.[1]
Objective: To achieve targeted cell ablation by administering diphtheria toxin to fetal mice expressing the diphtheria toxin receptor.
Materials:
-
Diphtheria toxin (unspecified purity)
-
Pregnant transgenic mice with NPC-specific expression of DTR
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for laparotomy
-
30-gauge needle
-
Phosphate-buffered saline (PBS) for dilution
-
Ultrasound imaging system (optional, for guided injection)
Procedure:
-
Animal Preparation: Anesthetize the pregnant dam at the desired embryonic day (e.g., E12.5-E14.5).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the uterine horns.
-
Keep the uterus moist with pre-warmed sterile PBS.
-
-
Diphtheria Toxin Preparation:
-
Dilute the diphtheria toxin stock solution in sterile PBS to the desired final concentrations (e.g., 0.05, 0.5, 5, and 25 ng per fetus).[1]
-
-
Intra-amniotic Injection:
-
Carefully visualize each amniotic sac.
-
Using a 30-gauge needle, inject the prepared DT solution directly into the amniotic fluid of each fetus. The injection volume should be minimal to avoid trauma.
-
-
Post-injection and Recovery:
-
Suture the abdominal wall and skin of the dam.
-
Provide appropriate post-operative care, including analgesics and monitoring.
-
-
Endpoint Analysis:
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo cell ablation using intra-amniotic injection of diphtheria toxin in fetal mice.
Section 2: Vitamin D3 (Cholecalciferol) In Vivo Studies
Should "this compound" refer to a derivative of Vitamin D3, understanding its pharmacokinetics and toxicology is crucial for dosage calculation.
Data Presentation: Vitamin D3 Dosage and Effects in Animals
The following table summarizes toxic doses of cholecalciferol (Vitamin D3) in animals, which can inform dose-ranging studies.
| Animal Species | Administration Route | Dosage | Observed Effects | Reference |
| General (non-target species) | Oral | As low as 0.1 mg/kg | Clinical signs of toxicity. | [2] |
| General (non-target species) | Oral | > 0.5 mg/kg | Elevated calcium and phosphorus, leading to soft tissue mineralization. | [2] |
| Dogs | Oral | 20-40 mg/kg | Suggested lethal dose. | [2] |
Pharmacokinetic Parameters of Vitamin D3 and its Metabolites
This table provides a summary of the half-lives of Vitamin D3 and its key metabolites.
| Compound | Half-life | Reference |
| Vitamin D3 (Cholecalciferol) | ~2 months | [3] |
| 25-hydroxyvitamin D3 (Calcifediol) | ~15 days | [3] |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~15 hours | [3] |
Signaling Pathway: Vitamin D3 Metabolism
The metabolism of Vitamin D3 is a critical factor in its biological activity and potential toxicity.
Caption: Simplified metabolic pathway of Vitamin D3 (Cholecalciferol).
References
- 1. Optimal route of diphtheria toxin administration to eliminate native nephron progenitor cells in vivo for kidney regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecalciferol (Vitamin D3) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Pharmacokinetics of vitamin D toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DTAC-d3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTAC-d3 is a novel heterobifunctional molecule designed to induce the targeted degradation of specific proteins of interest within the cellular environment. As a DNA-Templated Spatially Controlled Proteolysis Targeting Chimera (DTAC), it leverages the programmability of nucleic acid-based self-assembly for efficient synthesis and offers precise control over the spacing and orientation of its functional components.[1] This technology facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4][5] The catalytic nature of this process allows a single this compound molecule to induce the degradation of multiple target protein molecules, offering a powerful approach for therapeutic intervention and biological research.[6][7]
These application notes provide a comprehensive overview and detailed protocols for a suite of cell-based assays to quantitatively and qualitatively assess the activity of this compound. The described methodologies will enable researchers to measure target protein degradation, confirm the mechanism of action, and evaluate the functional consequences of target protein knockdown.
Mechanism of Action of this compound
This compound functions by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[8][9] The molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a DNA-based linker that connects them and controls their spatial arrangement.[1][3][9] By simultaneously binding to the POI and the E3 ligase, this compound facilitates the formation of a ternary complex, which induces the transfer of ubiquitin from the E3 ligase to the target protein.[2][9][10] This poly-ubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[3]
Caption: this compound mediated protein degradation pathway.
Data Presentation: Quantitative Summary of this compound Activity
The efficacy of this compound is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize representative quantitative data for this compound targeting a hypothetical protein, "Target Protein X" (TPX), in different cell lines and using various assay methodologies.
Table 1: this compound Degradation Potency (DC50) and Efficacy (Dmax)
| Cell Line | Assay Method | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| HEK293 | Western Blot | 24 | 15 | >95 |
| HeLa | Western Blot | 24 | 25 | >90 |
| MCF7 | HiBiT Assay | 24 | 12 | >98 |
| Jurkat | Lumit™ Immunoassay | 18 | 20 | >95 |
Table 2: Kinetic Parameters of TPX Degradation by this compound (HiBiT Assay)
| Cell Line | This compound Conc. (nM) | Degradation Rate (t1/2, hours) | Time to Dmax (hours) |
| HEK293-HiBiT-TPX | 10 | 2.5 | 8 |
| HEK293-HiBiT-TPX | 100 | 1.2 | 6 |
Table 3: Ternary Complex Formation and Ubiquitination (NanoBRET™ Assays)
| Assay Type | Cell Line | EC50 (nM) |
| Ternary Complex Formation | HEK293 | 50 |
| Target Ubiquitination | HEK293 | 75 |
Experimental Protocols
Target Protein Degradation Assessment by Western Blot
Western blotting is a fundamental technique to quantify the degradation of a target protein following treatment with this compound.[3][11]
References
- 1. DNA-Templated Spatially Controlled Proteolysis Targeting Chimera for Cyclin D1-CDK4/6 Complex Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. promega.co.jp [promega.co.jp]
Application Notes and Protocols: d9-TAMAO as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated trimethylamine-N-oxide (d9-TMAO), likely referenced by the term "DTAC-d3," is a stable isotope-labeled tracer crucial for investigating the metabolic fate and physiological impact of trimethylamine-N-oxide (TMAO). TMAO, a gut microbiota-derived metabolite, has garnered significant attention for its association with various metabolic and cardiovascular diseases. The use of d9-TMAO allows for precise tracking and quantification of TMAO dynamics in biological systems, providing invaluable insights for researchers in basic science and drug development.
These application notes provide a comprehensive overview of the use of d9-TMAO as a metabolic tracer, including detailed experimental protocols and data presentation.
Applications in Research and Drug Development
The application of d9-TMAO as a tracer spans several key areas of metabolic research:
-
Pharmacokinetic and Metabolic Fate Studies: d9-TMAO is instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) of dietary TMAO. Studies have shown that orally administered d9-TMAO is rapidly and almost completely absorbed, with the majority being eliminated in the urine within 24 hours.[1][2] This provides a clear understanding of TMAO's turnover in the circulation.
-
Quantification of Endogenous TMAO: In analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), d9-TMAO serves as an ideal internal standard for the accurate quantification of endogenous TMAO in various biological matrices like plasma, serum, and urine.[3][4]
-
Investigating the Gut Microbiota-Host Axis: By tracing the conversion of deuterated precursors like d9-choline or d9-carnitine to d9-TMA and subsequently d9-TMAO, researchers can study the role of gut microbial enzymes (TMA lyases) in TMA production.[5] This is critical for developing therapeutic strategies that target the gut microbiome to modulate TMAO levels.
-
Disease Pathophysiology: d9-TMAO aids in understanding the contribution of dietary TMAO to the progression of diseases such as atherosclerosis, thrombosis, chronic kidney disease, and metabolic-associated fatty liver disease (MAFLD).[2][6][7]
-
Metabolic Imaging: Deuterium metabolic spectroscopy (DMS) and imaging (DMI) using deuterated compounds like d9-TMA can be employed to non-invasively monitor the hepatic conversion of TMA to TMAO in vivo.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from metabolic studies utilizing d9-TMAO as a tracer.
Table 1: Pharmacokinetics of a 50 mg Oral Dose of d9-TMAO in Healthy Men [1]
| Parameter | Value |
| Time to Detection in Plasma | As early as 15 minutes |
| Time to Peak Plasma Concentration | ~1 hour |
| Estimated Turnover Time | 5.3 hours |
| 24-hour Urinary Excretion (% of dose) | ~96% |
| Fecal Excretion | Not detected |
Table 2: LC-MS/MS Parameters for TMAO and d9-TMAO Quantification [4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| TMAO | 76 | 58 | 25.0 |
| d9-TMAO | 85 | 66 | 28.3 |
Signaling and Metabolic Pathways
The metabolic journey of TMAO and its implication in cellular signaling are critical to understanding its physiological effects.
Experimental Protocols
Protocol 1: In Vivo d9-TMAO Administration and Sample Collection
This protocol outlines the procedure for administering d9-TMAO to study subjects (human or animal) and collecting biological samples for analysis.
Materials:
-
d9-TMAO (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Vehicle for administration (e.g., sterile water, saline)
-
Gavage needles (for animal studies)
-
Blood collection tubes (e.g., EDTA-coated)
-
Urine collection containers
-
Centrifuge
-
-80°C freezer
Procedure:
-
Tracer Preparation: Prepare a stock solution of d9-TMAO in the chosen vehicle at a known concentration. For human studies, a typical oral dose is 50 mg.[1] For animal studies, the dose will need to be optimized based on the animal model and study objectives.
-
Subject Preparation: Subjects should be fasted overnight to ensure a baseline metabolic state.
-
Tracer Administration:
-
Oral Gavage (Animal Studies): Administer the prepared d9-TMAO solution directly into the stomach using a gavage needle.
-
Oral Administration (Human Studies): The subject should ingest the d9-TMAO solution.
-
-
Blood Sample Collection: Collect blood samples at predetermined time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 6h). Collect blood into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Urine Collection: Collect urine over a 24-hour period following tracer administration.
-
Sample Storage: Aliquot and store plasma and urine samples at -80°C until analysis.
Protocol 2: Quantification of TMAO and d9-TMAO in Plasma by LC-MS/MS
This protocol details the sample preparation and analytical method for quantifying TMAO and d9-TMAO in plasma samples.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
d9-TMAO (for internal standard)
-
TMAO (for standard curve)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a C18 or silica-based column
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled TMAO in water (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1 to 5,000 ng/mL).[3]
-
Prepare an internal standard (IS) solution of d9-TMAO in methanol or water at a fixed concentration (e.g., 10 µM or 500 ng/mL).[3][4]
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a microcentrifuge tube, add 20-50 µL of plasma sample.[3][4]
-
Add 4 volumes of the internal standard solution in methanol or acetonitrile (e.g., 80-200 µL).[3][4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5-10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 or silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
A gradient elution is typically used to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for TMAO (m/z 76 → 58) and d9-TMAO (m/z 85 → 66).[4]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of TMAO to d9-TMAO against the concentration of the TMAO standards.
-
Determine the concentration of TMAO in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The concentration of d9-TMAO can be similarly quantified to track the fate of the administered tracer.
-
References
- 1. The metabolic fate of isotopically labeled trimethylamine-N-oxide (TMAO) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethylamine-N-Oxide Pathway: A Potential Target for the Treatment of MAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk [insight.jci.org]
- 6. Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease - Zhao - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. Trimethylamine N-Oxide in Relation to Cardiometabolic Health—Cause or Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo 2H‐MR spectroscopy and imaging of hepatic metabolic formation of trimethylamine‐N‐oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo 2H-MR spectroscopy and imaging of hepatic metabolic formation of trimethylamine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vitamin D Receptor Signaling Using the dTAG System
Topic: Using dTAG Technology to Study Vitamin D Receptor Signaling
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that plays a crucial role in calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation.[1] Dysregulation of VDR signaling is implicated in various diseases, including metabolic bone diseases, cancer, and autoimmune disorders. Traditional methods for studying VDR function, such as RNA interference or CRISPR-based gene knockout, can be limited by slow kinetics, incomplete knockdown, and potential off-target effects.
The degradation tag (dTAG) system offers a powerful alternative for the acute and specific removal of a protein of interest, providing a robust method to study the direct consequences of protein loss.[2] This technology utilizes a heterobifunctional small molecule, the dTAG degrader, to induce the rapid proteasomal degradation of a target protein that has been endogenously tagged with a mutant FKBP12F36V protein.[3] This approach allows for precise temporal control over protein levels, enabling a more accurate assessment of a protein's function in cellular signaling pathways.
These application notes provide a comprehensive guide for utilizing the dTAG system to study VDR signaling. We present a detailed workflow, experimental protocols, and data analysis strategies for the targeted degradation of VDR and the subsequent investigation of its impact on downstream signaling events.
Principle of the dTAG System
The dTAG system is a chemical-genetic tool that co-opts the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate a specific protein. The system has two key components:
-
FKBP12F36V-tagged Protein of Interest: The target protein, in this case, the Vitamin D Receptor (VDR), is genetically engineered to express as a fusion protein with a mutant form of the FKBP12 protein (FKBP12F36V). This is typically achieved through CRISPR/Cas9-mediated knock-in at the endogenous VDR locus to ensure physiological expression levels and regulation.
-
dTAG Degrader Molecule: A cell-permeable, bifunctional small molecule that consists of a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).
Upon addition of the dTAG degrader, a ternary complex is formed between the VDR-FKBP12F36V fusion protein, the dTAG molecule, and the E3 ligase. This proximity induces the poly-ubiquitination of the VDR fusion protein, marking it for rapid and efficient degradation by the 26S proteasome.
Experimental Workflow Overview
Studying VDR signaling using the dTAG system involves a multi-step process, from the generation of a VDR-tagged cell line to the functional analysis of VDR-dependent pathways.
Detailed Experimental Protocols
Protocol 1: Generation of a VDR-FKBP12F36V Knock-in Cell Line
This protocol describes the generation of a human cell line with the FKBP12F36V tag knocked into the C-terminus of the endogenous VDR gene using the CRISPR/Cas9 system.
Materials:
-
Human cell line of interest (e.g., HEK293T, HaCaT, or a cancer cell line relevant to VDR studies)
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)
-
Donor plasmid containing the FKBP12F36V sequence flanked by homology arms to the VDR C-terminus
-
Lipofectamine 3000 Transfection Reagent
-
Puromycin
-
Anti-VDR antibody
-
Anti-FKBP12 antibody
Procedure:
-
gRNA Design: Design a guide RNA (gRNA) targeting the C-terminal region of the VDR gene, immediately upstream of the stop codon.
-
Donor Plasmid Construction: Construct a donor plasmid containing the FKBP12F36V coding sequence, preceded by a flexible linker sequence. Flank this cassette with 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the VDR stop codon.
-
Transfection: Co-transfect the chosen cell line with the Cas9/gRNA plasmid and the donor plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Clonal Expansion: After selection, plate the cells at a low density to allow for the growth of single-cell-derived colonies. Isolate and expand individual clones.
-
Validation:
-
Genomic PCR and Sequencing: Screen individual clones by PCR using primers flanking the integration site to identify clones with the correct knock-in. Confirm the in-frame insertion of the FKBP12F36V tag by Sanger sequencing.
-
Western Blot: Confirm the expression of the VDR-FKBP12F36V fusion protein by Western blot using antibodies against both VDR and FKBP12. The fusion protein should migrate at a higher molecular weight than the wild-type VDR.
-
Protocol 2: dTAG-mediated Degradation of VDR
This protocol outlines the procedure for treating the VDR-FKBP12F36V cell line with a dTAG degrader to induce VDR degradation.
Materials:
-
Validated VDR-FKBP12F36V knock-in cell line
-
dTAG-13 (Tocris, Cat. No. 6605) or dTAGV-1 (Tocris, Cat. No. 6914)
-
dTAG-13 Negative Control (Tocris, Cat. No. 6916) or dTAGV-1 Negative Control (Tocris, Cat. No. 6915)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the VDR-FKBP12F36V cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
dTAG Degrader Treatment:
-
Prepare a stock solution of the dTAG degrader and its negative control in DMSO.
-
Dilute the compounds to the desired final concentrations in cell culture medium. For a dose-response experiment, a range of concentrations from 1 nM to 1000 nM is recommended. For a time-course experiment, a single effective concentration (e.g., 100 nM or 500 nM) can be used.
-
Treat the cells with the dTAG degrader, the negative control, or a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for the desired period. For a time-course experiment, typical time points range from 30 minutes to 24 hours.
-
Cell Harvesting: At the end of the incubation period, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., Western blot, qRT-PCR).
Protocol 3: Western Blot Analysis of VDR Degradation
This protocol describes the detection of VDR protein levels by Western blot to quantify the efficiency of dTAG-mediated degradation.
Materials:
-
Cell lysates from dTAG-treated cells
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-VDR, anti-FKBP12, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-VDR and a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the VDR signal to the loading control.
Protocol 4: qRT-PCR Analysis of VDR Target Gene Expression
This protocol is for analyzing the expression of known VDR target genes to assess the functional consequences of VDR degradation.
Materials:
-
RNA extracted from dTAG-treated cells
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for VDR target genes (e.g., CYP24A1, CAMP, SPP1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested cells and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers for the target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Data Presentation
Quantitative data from dTAG-mediated VDR degradation experiments should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: Dose-Response of dTAG-13 on VDR Protein Levels
| dTAG-13 Concentration (nM) | Mean VDR Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 8.5 |
| 1 | 85.2 | 6.1 |
| 10 | 45.7 | 4.3 |
| 100 | 12.1 | 2.5 |
| 500 | 5.3 | 1.8 |
| 1000 | 4.8 | 1.5 |
Table 2: Time-Course of VDR Degradation with 100 nM dTAG-13
| Time (hours) | Mean VDR Level (% of Vehicle) | Standard Deviation |
| 0 | 100 | 7.9 |
| 1 | 62.4 | 5.4 |
| 2 | 35.1 | 3.9 |
| 4 | 15.8 | 2.1 |
| 8 | 8.2 | 1.7 |
| 24 | 6.5 | 1.2 |
Table 3: Effect of VDR Degradation on Target Gene Expression (4 hours post-treatment with 100 nM dTAG-13)
| Target Gene | Fold Change in Expression (vs. Vehicle) | p-value |
| CYP24A1 | 0.12 | < 0.001 |
| CAMP | 0.25 | < 0.01 |
| SPP1 | 0.31 | < 0.01 |
Visualizations
Conclusion
The dTAG system provides a robust and versatile platform for the acute and specific degradation of the Vitamin D Receptor, enabling a detailed investigation of its role in cellular signaling. The protocols and guidelines presented here offer a comprehensive framework for researchers to employ this technology to uncover novel aspects of VDR biology, which may ultimately lead to the identification of new therapeutic targets for VDR-related diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DTAC-d3 Dosage for Rodent Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DTAC-d3 (Dihydrotachysterol) in rodent experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dosage in rodent experiments.
| Issue | Possible Cause | Recommended Solution |
| No discernible effect on serum calcium levels. | Inadequate Dosage: The administered dose may be too low to elicit a physiological response. | Gradually increase the dose in increments. Refer to the this compound Dosage Optimization Tables below for starting dose recommendations. |
| Improper Formulation or Administration: The compound may not be properly dissolved or suspended, leading to inconsistent dosing. The administration technique (e.g., oral gavage) may be flawed. | Ensure the vehicle is appropriate for this compound's lipophilic nature (e.g., corn oil for oral gavage). Review and refine administration techniques to ensure consistent delivery. Refer to the Experimental Protocols section for detailed guidance. | |
| Animal Strain Variability: Different rodent strains can exhibit varied responses to vitamin D analogs. | Consult literature for strain-specific responses to vitamin D analogs. If possible, conduct a pilot study with a small number of animals from the selected strain to establish a dose-response curve. | |
| Hypercalcemia and signs of toxicity (e.g., weight loss, lethargy, polyuria). | Excessive Dosage: The administered dose is above the therapeutic window for the specific rodent model. | Immediately cease administration of this compound. Monitor serum calcium levels daily until they return to the normal range. Re-initiate dosing at a significantly lower level (e.g., 50% of the previous dose) once the animal has recovered. |
| Dietary Calcium Content: Standard rodent chow may contain calcium levels that, in combination with this compound, lead to hypercalcemia. | Consider using a low-calcium diet to increase the therapeutic window of this compound. This allows for the administration of higher doses without inducing hypercalcemia.[1] | |
| Inconsistent results between animals in the same treatment group. | Inaccurate Dosing: Errors in calculating or administering the dose can lead to variability. | Double-check all dose calculations and ensure precise administration volumes. For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. |
| Formulation Instability: The this compound formulation may not be stable, leading to variations in the effective dose administered over time. | Prepare fresh formulations regularly. If using a stock solution, ensure it is stored properly and check for any precipitation before each use. | |
| Precipitation of this compound in the formulation. | Inappropriate Vehicle: this compound is lipophilic and will not dissolve in aqueous solutions. | Use an appropriate oil-based vehicle such as corn oil for oral administration. For intraperitoneal injections, a co-solvent system (e.g., DMSO and PEG) may be necessary. Refer to the this compound Formulation Protocols for detailed instructions. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound, or Dihydrotachysterol, is a synthetic analog of vitamin D.[2] Its primary mechanism of action is to regulate calcium and phosphate metabolism. It achieves this by increasing the intestinal absorption of calcium, mobilizing calcium from bone, and reducing the renal excretion of calcium.[3] Unlike natural vitamin D, this compound does not require activation by the kidneys, allowing for a more rapid onset of action.[2][4]
2. What are the recommended starting doses for this compound in rats and mice?
Starting doses can vary depending on the research model and objectives. The following tables provide general guidelines based on available literature.
Table 1: Recommended Starting Doses for this compound in Rats
| Application | Route of Administration | Recommended Starting Dose | Reference |
| Calcium Metabolism Studies | Oral Gavage | 0.25 - 1.00 µ g/100g body weight | [5] |
| Hypoparathyroidism Model | Oral Gavage | 0.8 - 2.4 mg/day (human equivalent, adjust for rodent metabolism) |
Table 2: Recommended Starting Doses for Vitamin D Analogs in Mice
| Application | Route of Administration | Recommended Starting Dose | Reference |
| Immunological Studies | Intraperitoneal Injection | 0.0125 - 0.25 µ g/mouse (compound-dependent) | |
| Cancer Studies | Oral Gavage | 17.1 ng/kg/day (Calcitriol) | [6] |
3. How should I prepare a this compound formulation for administration?
The choice of vehicle is critical for the effective delivery of the lipophilic this compound.
Table 3: this compound Formulation Protocols
| Route of Administration | Vehicle | Protocol |
| Oral Gavage | Corn Oil | 1. Weigh the required amount of this compound powder. 2. Dissolve the powder in a small amount of a suitable solvent like DMSO to create a stock solution. 3. Add the desired volume of the stock solution to corn oil to achieve the final target concentration.[7] |
| Intraperitoneal Injection | Co-solvent System | 1. Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. 2. First, dissolve the this compound powder in DMSO. 3. Add PEG300 and mix thoroughly. 4. Add Tween-80 and mix until the solution is clear.[7] |
4. How often should I monitor the animals during a this compound study?
Regular monitoring is crucial to ensure animal welfare and data integrity.
Table 4: Monitoring Parameters for Rodent this compound Studies
| Parameter | Frequency | Notes |
| Serum Calcium | Weekly during dose titration, then monthly. | This is the most critical parameter for assessing the biological effect and potential toxicity of this compound. |
| Body Weight | At least twice weekly. | Weight loss can be an early indicator of toxicity. |
| Clinical Signs | Daily. | Observe for changes in behavior, appetite, and hydration status (e.g., lethargy, anorexia, polyuria). |
| Serum Phosphorus | At baseline and at the end of the study. | To assess the overall impact on mineral metabolism. |
5. What are the potential signs of this compound toxicity?
Toxicity is primarily associated with hypercalcemia. Clinical signs may include:
-
Anorexia and weight loss
-
Lethargy and weakness
-
Polyuria (excessive urination) and polydipsia (excessive thirst)
-
Diarrhea
-
In severe cases, mortality can occur between 10 and 19 days of treatment with high doses.[8]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are aligned vertically with the esophagus. This can be achieved manually or with a restraint device.[7]
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[9]
-
Needle Insertion: Gently insert the lubricated, ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[9]
-
Substance Administration: Once the needle is in the stomach, slowly administer the this compound formulation over 2-3 seconds. For oily or viscous substances, inject more slowly over 5-10 seconds.
-
Post-Administration Monitoring: Return the animal to its cage and observe for any signs of distress for at least 10 minutes.
Mandatory Visualizations
Caption: this compound binds to the VDR, which then forms a heterodimer with RXR, leading to the regulation of target gene transcription and subsequent biological effects on calcium homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. A COMPARISON OF THE EFFECTS OF A.T. 10 (DIHYDROTACHYSTEROL) AND VITAMIN D ON CALCIUM AND PHOSPHORUS METABOLISM IN HYPOPARATHYROIDISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. In vivo metabolism of the vitamin D analog, dihydrotachysterol. Evidence for formation of 1 alpha,25- and 1 beta,25-dihydroxy-dihydrotachysterol metabolites and studies of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
Troubleshooting low solubility of DTAC-d3 in aqueous media
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low solubility of Dodecyltrimethylammonium chloride-d3 (DTAC-d3) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
Dodecyltrimethylammonium chloride-d3 (this compound) is a deuterated, stable isotope-labeled version of Dodecyltrimethylammonium chloride (DTAC).[] DTAC is a cationic surfactant and quaternary ammonium compound used in various applications, including as an emulsifier, detergent, and disinfectant.[2][3] The stable isotope-labeled form, this compound, is primarily used as a standard in quantitative analysis and metabolic pathway studies, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry.[]
Q2: I'm observing low solubility of this compound in water. Isn't it supposed to be water-soluble?
While the non-deuterated form, DTAC, is generally described as soluble in water and ethanol[2], several factors can influence the dissolution process, leading to perceived low solubility. These factors include concentration, temperature, pH, and the presence of other solutes in the aqueous medium. The term "soluble" can be relative, and achieving high concentrations can sometimes be challenging without optimizing dissolution conditions.
Q3: What key factors influence the solubility of this compound?
The solubility of chemical compounds like this compound is governed by several factors:
-
Temperature : For most solid solutes, solubility increases with temperature.[4][5] Increasing the temperature of the solvent provides more kinetic energy to overcome the forces holding the solute particles together.
-
pH : The pH of the aqueous medium can affect the charge and stability of the solute and other components in the solution, which can influence solubility.[6][7]
-
Polarity : The principle of "like dissolves like" is crucial. DTAC is a cationic surfactant with a polar head and a non-polar tail. While it dissolves in polar solvents like water, its solubility can be affected by the overall polarity of the medium, especially if co-solvents are present.[4][7]
-
Particle Size : Smaller particle sizes generally lead to a faster dissolution rate due to a larger surface area being exposed to the solvent.[6][8]
-
Purity of Compound and Solvent : Impurities in either the this compound or the aqueous medium can negatively impact solubility.
Q4: My this compound solution appears cloudy or has formed a precipitate after initial dissolution. What could be the cause?
Cloudiness or precipitation can occur for several reasons:
-
Supersaturation : The solution may have been temporarily supersaturated, with the excess solute crashing out over time. This can happen if the temperature is decreased after dissolution.
-
Common Ion Effect or Salting Out : The presence of other salts or ions in your buffer can decrease the solubility of this compound.
-
pH Shift : A change in the pH of the solution could reduce the solubility.
-
Interaction with Other Components : If you are using a complex medium, this compound might interact with other components, leading to the formation of an insoluble complex.
Troubleshooting Low Solubility
If you are encountering difficulty dissolving this compound, follow this systematic troubleshooting guide.
Diagram: this compound Solubility Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Summary of Physicochemical Properties
The following table summarizes key properties for DTAC and its deuterated analog.
| Property | Dodecyltrimethylammonium chloride (DTAC) | Dodecyltrimethylammonium-d3 chloride (this compound) | Reference |
| CAS Number | 112-00-5 | 1219337-20-8 | [][2][9] |
| Molecular Formula | C₁₅H₃₄NCl | C₁₅H₃₁D₃NCl | [3][9] |
| Molecular Weight | ~263.89 g/mol | ~266.91 g/mol | [2][9] |
| Appearance | White amorphous powder or colorless liquid | Not specified, likely a white solid | [2][3] |
| Solubility | Soluble in water and ethanol | Assumed similar to DTAC | [2] |
| Melting Point | 246 °C (decomposes) | >187°C (decomposes) | [][3] |
Experimental Protocol
Protocol: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound
This protocol provides a standard method for dissolving this compound in an aqueous medium.
-
Preparation :
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound (e.g., 10 mg) using an analytical balance in a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small glass vial).
-
-
Solvent Addition :
-
Add a portion of the final volume of high-purity water or buffer (e.g., 500 µL for a final volume of 1 mL) to the solid this compound.
-
-
Initial Dissolution :
-
Cap the container securely and vortex vigorously for 30-60 seconds. A magnetic stirrer can also be used for larger volumes.
-
-
Assisted Dissolution (If Necessary) :
-
If the solid is not fully dissolved, place the container in an ultrasonic water bath for 5-10 minutes.
-
Alternatively, gently warm the solution to 30-40°C while stirring. Avoid excessive heat.
-
-
Final Volume Adjustment :
-
Once the this compound is fully dissolved and the solution is clear, add the remaining solvent to reach the final desired volume (e.g., add another 500 µL to reach 1 mL).
-
Mix the solution again by inverting the tube or vortexing briefly.
-
-
Storage :
Diagram: Experimental Workflow for this compound Solution Preparation
Caption: Standard laboratory workflow for preparing an aqueous solution of this compound.
References
- 2. krwater.com [krwater.com]
- 3. chemimpex.com [chemimpex.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 9. scbt.com [scbt.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing degradation of DTAC-d3 during storage and experiments
This technical support center provides guidance on the proper storage and handling of DTAC-d3 (Dodecyltrimethylammonium chloride-d3) to prevent degradation during storage and experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does deuteration affect its properties?
This compound is the deuterated form of Dodecyltrimethylammonium chloride (DTAC), a quaternary ammonium compound. In this compound, one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This labeling is often used in research, particularly in pharmacokinetic studies, to trace the molecule or to alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to enhanced metabolic stability, a phenomenon known as the kinetic isotope effect. While the overall chemical properties are similar to DTAC, this isotopic substitution can influence its susceptibility to certain degradation pathways.
Q2: What are the primary factors that can cause degradation of this compound?
Based on the chemistry of quaternary ammonium compounds and general knowledge of deuterated molecules, the primary factors that can contribute to the degradation of this compound include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Exposure to highly acidic or basic conditions may affect stability.
-
Light: Photodegradation can be a concern for many organic molecules.
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided.
-
Moisture: For solid forms, moisture can lead to physical changes and potentially hydrolysis over long periods.
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to adhere to the following storage guidelines:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if in solution.
-
Light Protection: Store in a light-resistant container, such as an amber vial, to prevent photodegradation.
-
Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use well-sealed containers to protect from moisture.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Compound
Possible Cause: Degradation of this compound during the experiment.
Troubleshooting Steps:
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents, especially for stock solutions. The presence of impurities can catalyze degradation.
-
pH of Medium: If working in aqueous buffers, verify the pH of the solution. The stability of this compound may be pH-dependent. Conduct a small-scale pH stability study if necessary (see Experimental Protocols).
-
Temperature Control: Maintain a controlled temperature throughout the experiment. Avoid exposing the compound to high temperatures for extended periods.
-
Light Exposure: Minimize exposure of the compound and its solutions to direct light, especially UV light. Use amber-colored labware or cover vessels with aluminum foil.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves exposing this compound to stress conditions (e.g., high temperature, extreme pH, oxidizing agents) and analyzing the resulting mixture by a suitable method like LC-MS.
-
Review of Experimental Conditions: Carefully review all experimental parameters. Check for potential sources of contamination or unintended reaction conditions.
-
Purity of Starting Material: Re-verify the purity of the this compound batch being used.
Quantitative Data on Stability
The following tables provide representative data from hypothetical stability studies on this compound. This data is for illustrative purposes to guide experimental design.
Table 1: Example pH Stability of this compound in Aqueous Solution at 25°C
| pH | Time (hours) | % this compound Remaining |
| 2.0 | 24 | 99.1 |
| 7.0 | 24 | 99.8 |
| 12.0 | 24 | 95.2 |
Table 2: Example Thermal Stability of Solid this compound
| Temperature | Time (weeks) | % this compound Remaining |
| 25°C | 4 | 99.5 |
| 40°C | 4 | 98.1 |
| 60°C | 4 | 92.3 |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
Objective: To evaluate the stability of this compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Spike a known concentration of the stock solution into each buffer to a final concentration suitable for analysis.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound.
-
Data Evaluation: Plot the percentage of this compound remaining against time for each pH to determine the degradation kinetics.
Visualizations
Technical Support Center: Enhancing DTAC-d3 Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working to improve the bioavailability of DTAC-d3, a vitamin D3 analog, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of lipophilic compounds like this compound?
A1: The oral administration of hydrophobic molecules like this compound faces several physiological hurdles that can limit their bioavailability.[1][2][3] These challenges include low aqueous solubility, potential instability in the gastrointestinal (GI) tract's harsh environment, low permeability across the intestinal epithelium, and rapid metabolism.[2] The GI tract presents various barriers, including pH variations, enzymatic degradation, and the mucus layer, which can all impede the absorption of lipophilic drugs.[1][3]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of vitamin D analogs?
A2: Several advanced formulation strategies can significantly improve the oral bioavailability of vitamin D analogs like this compound. These include:
-
Nanoemulsions: These are oil-in-water emulsions with droplet sizes typically less than 200 nm.[4][5] The small droplet size increases the surface area for absorption and can enhance the solubility and stability of hydrophobic compounds.[4][5]
-
Microencapsulation: This technique involves enclosing the active compound within a protective shell, which can improve stability and control the release profile.[6][7][8]
-
Lipid-Based Nanoparticles: Formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are effective for oral delivery due to their ability to increase solubility and improve intestinal absorption.[2][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the GI tract, enhancing drug solubilization and absorption.[9]
Q3: How does the delivery vehicle impact the bioavailability of vitamin D3 analogs in animal models?
A3: The choice of delivery vehicle significantly affects the bioavailability of vitamin D3 and its analogs. Studies in rats have shown that different formulations lead to varying levels of serum 25-hydroxyvitamin D (25(OH)D), the primary metabolite of vitamin D3. For instance, microencapsulated and oil-based formulations of vitamin D3 have demonstrated higher bioavailability compared to micellized forms in rats.[7][8][10] Furthermore, a study comparing nanoemulsions to coarse emulsions showed a 28% increase in serum 25(OH)D3 levels in mice receiving the nanoemulsion.[4]
Troubleshooting Guides
Problem: Low and variable plasma concentrations of this compound in my rat study.
Possible Cause & Solution:
This issue often stems from poor oral bioavailability due to the lipophilic nature of the compound.
-
Troubleshooting Step 1: Evaluate the Formulation.
-
Are you using a simple aqueous suspension? The hydrophobic nature of this compound leads to poor dissolution and absorption.
-
Recommendation: Consider reformulating this compound using a lipid-based delivery system. Nanoemulsions, microencapsulation, or SEDDS can significantly improve solubility and absorption.[4][6][9] A study on vitamin D3 showed that nanoemulsions increased serum levels by 28% compared to coarse emulsions in mice.[4]
-
-
Troubleshooting Step 2: Assess the Dosing Regimen.
-
Is the dose being administered with or without food? The presence of dietary fats can enhance the absorption of lipophilic compounds.
-
Recommendation: Co-administer this compound with a high-fat meal or incorporate it into a lipid-rich diet to facilitate absorption.
-
-
Troubleshooting Step 3: Consider the Animal Model.
-
Are there any underlying gastrointestinal issues in the animal model that could affect absorption?
-
Recommendation: Ensure the health of the animals' GI tract. Diseases like Crohn's or celiac disease can impair vitamin D absorption.[11]
-
Data Presentation
Table 1: Comparison of Vitamin D3 Bioavailability with Different Delivery Systems in Animal Models
| Delivery System | Animal Model | Key Finding | Reference |
| Nanoemulsion vs. Coarse Emulsion | Mice | 28% higher serum 25(OH)D3 with nanoemulsion. | [4] |
| Microencapsulated vs. Oil-based vs. Micellized | Rats | Microencapsulated and oil-based forms showed higher bioavailability than micellized form. | [7][8] |
| Liposomal vs. Oily Formulation | Humans (Clinical Study) | Liposomal formulation led to a more significant and rapid increase in serum calcidiol. | [12] |
Experimental Protocols
Protocol 1: Preparation of a Vitamin D3 Nanoemulsion
This protocol is based on the principles described in studies aiming to improve the bioavailability of lipophilic compounds.[4][5]
Materials:
-
This compound
-
Carrier oil (e.g., medium-chain triglyceride oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound in the carrier oil.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant and co-surfactant.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a high speed (e.g., 10,000 rpm) using a high-shear homogenizer.
-
Sonication: Further reduce the droplet size by subjecting the coarse emulsion to high-power ultrasonication.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The desired particle size is typically below 200 nm.[4]
Protocol 2: In Vivo Bioavailability Study in Rats
This protocol is adapted from methodologies used in pharmacokinetic studies of vitamin D3 analogs.[8][13][14]
Animal Model:
-
Sprague-Dawley rats (male, 6-8 weeks old)
Experimental Groups:
-
Control Group (Vehicle only)
-
This compound in a standard oil-based formulation
-
This compound in a novel formulation (e.g., nanoemulsion)
Methodology:
-
Acclimatization: Acclimate the rats for at least one week with free access to food and water.
-
Dosing: Administer the respective formulations to each group via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to assess the bioavailability of each formulation.
Visualizations
References
- 1. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Formulation Strategies for Improving the Stability and Bioavailability of Vitamin D-Fortified Beverages: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Bioavailability of Different Vitamin D Oral Supplements in Laboratory Animal Model | Semantic Scholar [semanticscholar.org]
- 11. Cholecalciferol (Vitamin D3): MedlinePlus Drug Information [medlineplus.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Metabolism and pharmacokinetics of 24,25-dihydroxyvitamin D3 in the vitamin D3-replete rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of DTAC-d3 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential off-target effects of DTAC-d3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a dTAG degrader, a type of heterobifunctional molecule designed for targeted protein degradation. It operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). This compound simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome. This leads to the selective removal of the target protein from the cell.[1][2][3]
Q2: What are the potential sources of off-target effects with this compound?
Off-target effects with degraders like this compound can arise from several mechanisms:
-
Degradation-dependent off-targets: The degrader may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins.[4]
-
Degradation-independent off-targets: The this compound molecule itself might exert pharmacological effects independent of its degradation activity. These effects can be caused by the moieties of the molecule that bind to the target protein or the E3 ligase.[4]
-
Pathway-related effects: The degradation of the intended target protein can lead to downstream effects on various signaling pathways. These are technically on-target effects but can be misinterpreted as off-target effects if the full signaling cascade is not considered.[4]
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with bifunctional degraders where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[4][5] This occurs because at very high concentrations, the degrader is more likely to form binary complexes (this compound with the target protein or this compound with the E3 ligase) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for target degradation.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides strategies to mitigate them.
Issue 1: Unexpected or inconsistent phenotypic observations.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the minimal effective concentration that induces robust degradation of the target protein with the fewest off-target effects by performing a dose-response experiment.
-
Use Proper Controls:
-
Negative Control: An inactive enantiomer or epimer of the E3 ligase ligand that can bind the target but not the E3 ligase. This helps differentiate between degradation-dependent and -independent effects.[4]
-
Vehicle Control: To account for any effects of the solvent.
-
-
Perform Washout Experiments: To confirm that the observed phenotype is due to target protein degradation, remove this compound from the cell culture and monitor the recovery of the target protein levels and the reversal of the phenotype.[3][4]
-
Rescue Experiments: If possible, re-express a version of the target protein that is resistant to this compound-mediated degradation to see if it reverses the observed phenotype.
Issue 2: No or weak degradation of the target protein.
Possible Cause: Suboptimal experimental conditions or cellular machinery limitations.
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time:
-
Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration and rule out the "hook effect".[4]
-
Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[4]
-
-
Confirm E3 Ligase Expression: Ensure that the cell line used expresses sufficient levels of the E3 ligase recruited by this compound. This can be verified by Western blot or qPCR.[4]
-
Verify Proteasome Activity: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. An accumulation of the ubiquitinated target protein would confirm that the degradation machinery is active.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (nM) | Target Protein Level (%) | Off-Target Protein A Level (%) | Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 85 | 98 | 99 |
| 10 | 50 | 95 | 98 |
| 100 | 15 | 80 | 95 |
| 1000 | 45 ("Hook Effect") | 60 | 85 |
| 10000 | 70 ("Hook Effect") | 40 | 70 |
Table 2: Hypothetical Time-Course of Target Protein Degradation
| Time (hours) | Target Protein Level (%) |
| 0 | 100 |
| 2 | 80 |
| 4 | 55 |
| 8 | 25 |
| 16 | 10 |
| 24 | 12 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle-only control.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Analyze the levels of the target protein and a loading control (e.g., GAPDH, β-actin) by Western blot.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the this compound concentration to determine the optimal concentration.[5]
Protocol 2: Global Proteomics to Identify Off-Target Effects
-
Cell Treatment: Treat cells with the optimal concentration of this compound and a vehicle control for a short duration (e.g., 6-8 hours) to enrich for direct degradation targets.[4]
-
Sample Preparation: Harvest and lyse the cells.
-
Protein Digestion: Quantify the protein and digest it into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: The catalytic cycle of this compound-mediated protein degradation.
References
DTAC-d3 stability issues in different solvents
Disclaimer: The following information is provided as a template to demonstrate the structure and content of a technical support center. The compound "DTAC-d3" is not publicly documented. Therefore, Vitamin D3 has been used as a proxy to illustrate the type of stability and solubility data that would be relevant. Researchers should replace the data presented here with their own experimental results for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitation when diluted in an aqueous buffer. What is happening?
A1: This is likely due to the poor aqueous solubility of this compound, similar to other lipophilic molecules like Vitamin D3. Vitamin D3 is sparingly soluble in aqueous solutions.[1][2] To improve solubility, it is recommended to first dissolve the compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) and then dilute this stock solution into the aqueous buffer.[1][3]
Q2: I am observing a loss of this compound potency in my experiments over a short period. What could be the cause?
A2: this compound may be degrading in your experimental conditions. Vitamin D3, for instance, is known to be unstable in aqueous solutions and is sensitive to factors like pH, light, temperature, and the presence of metal ions.[4][5][6] Acidic conditions, in particular, can lead to rapid degradation.[5][6] It is also sensitive to light and oxidizing agents.[7]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Based on common practices for similar compounds like Vitamin D3, stock solutions in organic solvents such as ethanol, DMSO, or DMF should be purged with an inert gas and stored at -20°C for long-term stability.[1][8] It is not recommended to store aqueous solutions for more than one day.[1][3] For solid this compound, storage at -20°C is recommended for long-term stability, potentially for two years or more.[1][8]
Q4: Can I use any organic solvent to prepare my this compound stock solution?
A4: While several organic solvents can be used, the choice of solvent can impact the stability and solubility of the compound. For Vitamin D3, ethanol, DMSO, and DMF are commonly used.[1][8] However, the solubility can vary significantly between these solvents.[1][9] It is crucial to ensure that the chosen solvent is compatible with your downstream experimental assays, as residual amounts of organic solvents may have physiological effects.[1]
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: this compound Degradation in Media. The compound may be degrading in the aqueous environment of the cell culture media, especially under prolonged incubation times.
-
Solution: Prepare fresh dilutions of this compound in your media immediately before each experiment. Minimize the exposure of the stock solution and the final dilution to light and elevated temperatures.
-
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture media may be reacting with and degrading this compound.
-
Solution: Conduct a stability study of this compound in your specific cell culture media over the time course of your experiment. Analyze samples at different time points using a suitable analytical method like HPLC to quantify the amount of intact this compound.
-
Issue: Low recovery of this compound after extraction from a biological matrix.
-
Possible Cause: Adsorption to plasticware. Lipophilic compounds can adsorb to the surface of plastic tubes and tips, leading to lower recovery.
-
Solution: Use low-retention plasticware or silanized glassware for handling this compound solutions.
-
Data Summary
Table 1: Solubility of Vitamin D3 in Various Solvents at 298.2 K (25°C)
| Solvent | Mole Fraction Solubility (x 10⁻¹) | Classification |
| Transcutol® | 4.03 | Very Soluble |
| 2-Propanol (IPA) | 2.45 | Very Soluble |
| Ethyl Acetate (EA) | 1.95 | Very Soluble |
| 2-Butanol | 1.87 | Very Soluble |
| Ethanol | 1.77 | Very Soluble |
| 1-Butanol | 1.69 | Very Soluble |
| Polyethylene Glycol-400 (PEG-400) | 0.291 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 0.0723 | Sparingly Soluble |
| Propylene Glycol (PG) | 0.0337 | Sparingly Soluble |
| Ethylene Glycol (EG) | 0.00524 | Poorly Soluble |
| Water | 0.0000103 | Practically Insoluble |
Data adapted from a study on Vitamin D3 solubility.[2][9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of solid this compound in a sterile, amber glass vial.
-
Add the desired volume of an appropriate organic solvent (e.g., ethanol, DMSO) to achieve the target concentration.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.
-
Seal the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a high concentration.
-
Dilute the stock solution into the aqueous buffer of interest to the final desired concentration. Ensure the final concentration of the organic solvent is low and does not affect the assay.
-
Divide the solution into multiple aliquots in amber vials.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, 25°C, 40°C, protected from light vs. exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of intact this compound.
-
Calculate the degradation rate at each condition.
Visual Guides
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. circehealthscience.com [circehealthscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
DTAC-d3 Experimental Design: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls of DTAC-d3 experimental design.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments.
Question: Why am I observing incomplete or no degradation of my target protein?
Answer:
Several factors can contribute to inefficient or a complete lack of target protein degradation. Consider the following troubleshooting steps:
-
Suboptimal this compound Concentration: The concentration of the this compound molecule is critical. A dose-response experiment is essential to determine the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). Very high concentrations can lead to the "hook effect," where the formation of binary complexes (this compound with either the target protein or the E3 ligase) is favored over the productive ternary complex, reducing degradation efficiency.[1]
-
Fusion Tag Interference: The FKBP12(F36V) tag may interfere with the proper folding, localization, or function of your protein of interest (POI). It is crucial to validate the functionality of the tagged protein. Consider tagging the opposite terminus (N- vs. C-terminus) to see if it improves degradation.[2][3][4]
-
Cellular Context Dependence: The efficiency of this compound-mediated degradation can be cell-line specific. This may be due to varying levels of the recruited E3 ligase (e.g., Cereblon or VHL) or other cellular factors. If degradation is suboptimal, consider testing different dTAG molecules that recruit alternative E3 ligases.[5][6]
-
Issues with Ternary Complex Formation: The stability of the ternary complex (POI-DTAC-d3-E3 ligase) is crucial for efficient ubiquitination and subsequent degradation. The linker length and composition of the this compound molecule, as well as the specific interfaces between the POI and the E3 ligase, can influence this stability.[1]
-
Inefficient Ubiquitination or Proteasomal Degradation: To confirm that the observed protein loss is due to proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132). If degradation is rescued, it confirms the involvement of the proteasome.[1]
Experimental Protocol: Optimizing this compound Concentration
-
Cell Seeding: Seed your cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Serial Dilution: Prepare a serial dilution of the this compound molecule in your cell culture medium. A common range to test is from 1 nM to 10 µM.
-
Treatment: Treat the cells with the different concentrations of the this compound molecule for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for western blotting.
-
Western Blotting: Perform a western blot to detect the levels of your tagged target protein. Use a loading control (e.g., GAPDH or α-Tubulin) to normalize the results.
-
Densitometry and Analysis: Quantify the band intensities and plot the normalized target protein levels against the log of the this compound concentration to determine the DC50 and Dmax values.[1]
Question: I am observing significant cytotoxicity in my experiment. What could be the cause?
Answer:
Cytotoxicity can arise from several factors in a this compound experiment:
-
On-Target Toxicity: The degradation of your target protein itself may lead to cellular toxicity, especially if the protein is essential for cell survival or proliferation. This is an expected outcome of effective degradation for certain targets.[1]
-
Off-Target Effects of the this compound Molecule: At higher concentrations, the this compound molecule may have off-target effects that lead to cytotoxicity, independent of the degradation of your target protein.[7] It is important to test the toxicity of the dTAG molecule in parental cells that do not express the FKBP12(F36V)-tagged protein.[2][3]
-
Formulation-Related Toxicity (In Vivo): For in vivo studies, the vehicle used to formulate the this compound molecule can sometimes cause toxicity. It may be necessary to explore different formulations to minimize these effects.[7][8]
To distinguish between on-target and off-target toxicity, perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment on both the cells expressing the tagged protein and the parental cell line.
Question: How do I properly interpret my western blot results?
Answer:
-
Controls are Essential:
-
Vehicle Control: To assess the baseline level of the target protein.[1]
-
Negative Control this compound Molecule: An inactive version of the degrader that cannot bind to the E3 ligase or the tag is crucial to demonstrate that degradation is dependent on the formation of the ternary complex.[9][10]
-
Proteasome Inhibitor Control: To confirm that protein loss is via the proteasome.[1]
-
Loading Control: To ensure equal protein loading across lanes.[11][12][13]
-
-
Quantification: Western blotting is semi-quantitative.[11] For more accurate quantification, use densitometry to measure band intensity and normalize to a loading control.[14] Ensure your measurements are within the linear range of detection to avoid signal saturation.[13]
-
Time-Course Experiment: Degradation kinetics can vary between different target proteins.[15] Performing a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) after adding the this compound molecule can reveal the optimal time point for observing maximal degradation.[16]
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the this compound system and traditional PROTACs?
A1: The primary difference is that the this compound system utilizes a "degradation tag" (the FKBP12(F36V) mutant protein) that is fused to the protein of interest.[] This allows for the degradation of virtually any intracellular protein without the need to develop a specific binder for each target, which is a requirement for traditional PROTACs.[]
Q2: How can I express my protein of interest with the FKBP12(F36V) tag?
A2: There are two main approaches:
-
Lentiviral Expression: This method allows for the exogenous expression of your protein fused to the FKBP12(F36V) tag. It is a relatively quick way to test the system for your protein of interest.[2][18]
-
CRISPR/Cas9-mediated Knock-in: This approach involves editing the endogenous locus of your gene of interest to insert the FKBP12(F36V) tag. This ensures that the tagged protein is expressed at physiological levels and under its native regulatory control.[2][18]
Q3: What are the essential controls for a this compound experiment?
A3: A well-controlled experiment is critical for unambiguous results. The following table summarizes the essential controls:
| Control Type | Purpose | Example |
| Vehicle Control | To assess the baseline level of the tagged protein and the effect of the solvent. | Cells treated with the same concentration of DMSO used to dissolve the this compound molecule.[1] |
| Negative Control this compound | To demonstrate that degradation requires both target engagement and E3 ligase recruitment. | An inactive analog of the this compound molecule that cannot form the ternary complex.[9][10] |
| Proteasome Inhibitor | To confirm that protein loss is mediated by the proteasome. | Pre-treat cells with MG132 before adding the this compound molecule.[1] |
| Parental Cell Line | To assess off-target effects and toxicity of the this compound molecule. | The same cell line that does not express the FKBP12(F36V)-tagged protein.[2] |
Q4: What is "leaky" degradation and how can I control for it?
A4: "Leaky" degradation refers to the degradation of the tagged protein in the absence of the this compound molecule.[19] This can be caused by inherent instability of the fusion protein. It is important to compare the baseline level of the tagged protein to the endogenous, untagged protein in the parental cell line to assess if the tag itself is causing instability.
Q5: Can the this compound system be used for in vivo studies?
A5: Yes, the this compound system has been successfully used in mouse models.[7][18][20] However, in vivo applications can present challenges such as compound delivery, pharmacokinetics, and potential formulation-related toxicity.[5][7][8] Careful optimization of the formulation and dosing regimen is necessary for successful in vivo experiments.
Visualizations
This compound Mechanism of Action
Caption: General mechanism of this compound mediated protein degradation.
Experimental Workflow for Validating a this compound System
Caption: A stepwise workflow for validating a new this compound system.
Troubleshooting Logic for Incomplete Degradation
Caption: A decision tree for troubleshooting incomplete protein degradation.
References
- 1. GSE92775 - The dTAG system for immediate and target-specific protein degradation - OmicsDI [omicsdi.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. Degron tagging for rapid protein degradation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dTAG-13-NEG | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How to Read Western blot - TotalLab [totallab.com]
- 13. How To Read a Western Blot: A Guide to Understanding Results [excedr.com]
- 14. LabXchange [labxchange.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 18. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Variability in PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their Proteolysis-Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in PROTAC experiments?
Variability in PROTAC experiments can arise from multiple sources, broadly categorized as biological, technical, and reagent-related.[1][2][3]
-
Biological Variability: Inherent differences in cell lines, passage numbers, cell health, and confluency can significantly impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[3][4] Different donors or even different clones from the same donor can show variability.[3]
-
Technical Variability: Inconsistent liquid handling, such as pipetting errors, can introduce significant variability, especially when preparing serial dilutions.[1][5] Other factors include fluctuations in incubation times, temperature, and instrument performance.[6][7] The "edge effect" in multi-well plates is also a known source of variability.
-
Reagent Variability: The quality and stability of the PROTAC compound, cell culture media, and other reagents are critical.[4][8] Batch-to-batch variation in reagents can lead to inconsistent results.[3]
Troubleshooting Guides
Issue 1: High variability in target protein degradation between replicate wells.
High variability between replicates is a common issue that can mask the true effect of a PROTAC.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Optimize Liquid Handling:
-
Mitigate Plate-Based Effects:
-
Avoid using the outer wells of multi-well plates, which are more susceptible to the "edge effect".
-
Alternatively, fill the outer wells with a buffer or media to create a more uniform environment.
-
Ensure even temperature and gas exchange across the entire plate during incubation.
-
Quantitative Data Summary: Impact of Pipetting Technique on Variability
| Pipetting Technique | Coefficient of Variation (CV) | Bias with Increasing Dilution |
| Manual (Forward) | Higher | More Negative |
| Manual (Reverse) | Lower | Less Negative |
| Automated | Lowest | Minimal |
| Data adapted from studies on ligand binding assays, demonstrating the impact of pipetting on variability.[5] |
Issue 2: Inconsistent PROTAC potency (DC50) across experiments.
Fluctuations in the half-maximal degradation concentration (DC50) make it difficult to compare the efficacy of different PROTACs or to confirm a lead candidate.
Troubleshooting Steps:
-
Verify PROTAC Integrity and Stability:
-
Confirm the purity and identity of your PROTAC stock.
-
Assess the stability of the PROTAC in your cell culture medium over the course of the experiment, as compound instability can lead to reduced efficacy.[4]
-
-
Control for the "Hook Effect":
-
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations due to the formation of non-productive binary complexes.[4][8]
-
Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[4] Testing at lower concentrations (nanomolar to low micromolar range) is crucial to find the "sweet spot" for maximal degradation.[4]
-
-
Ensure Consistent Experimental Timing:
Experimental Protocol: Dose-Response and Time-Course Experiment
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
PROTAC Preparation: Prepare a wide range of PROTAC concentrations through serial dilution. It is crucial to include very low and very high concentrations to detect a potential hook effect.[8]
-
Treatment:
-
For Dose-Response: Treat cells with the different PROTAC concentrations for a fixed time point (e.g., 24 hours).[9]
-
For Time-Course: Treat cells with a fixed, optimal concentration of the PROTAC and lyse the cells at various time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Target Protein Detection: Analyze the levels of the target protein using a quantitative method like Western Blotting, ELISA, or mass spectrometry.[10]
-
Data Analysis: Normalize the target protein levels to a loading control and calculate the percentage of degradation relative to a vehicle-treated control. Plot the degradation percentage against the PROTAC concentration (for dose-response) or time (for time-course).
Issue 3: Lack of Target Degradation.
If your PROTAC is not inducing degradation of the target protein, several factors could be at play.
Troubleshooting Steps:
-
Confirm Target and E3 Ligase Expression:
-
Assess Cell Permeability:
-
Evaluate Ternary Complex Formation:
Logical Workflow for Troubleshooting Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Signaling Pathway and Experimental Workflow Diagrams
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Evaluation
Caption: A standard workflow for evaluating the efficacy of a PROTAC.
References
- 1. mt.com [mt.com]
- 2. Understanding and managing sources of variability in cell measurements [insights.bio]
- 3. cellgs.com [cellgs.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies to minimize variability and bias associated with manual pipetting in ligand binding assays to assure data quality of protein therapeutic quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.insights.bio [cdn.insights.bio]
- 7. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Guide to DTAC-d3 and Other Synthetic Vitamin D Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a pleiotropic hormone that regulates not only calcium homeostasis but also cell proliferation, differentiation, and apoptosis.[1][2][3][4] Its potent anti-proliferative and pro-differentiating effects on a wide variety of malignant cells have made it and its synthetic analogs a subject of intense research in oncology.[2][4][5] The therapeutic use of calcitriol itself is limited by its calcemic side effects, primarily hypercalcemia, which occurs at the supraphysiological doses required for anti-cancer activity.[1][6][7] This has driven the development of thousands of synthetic vitamin D analogs designed to exhibit a more favorable therapeutic window, with enhanced anti-cancer activity and reduced calcemic effects.[8]
This guide provides a comparative overview of a novel synthetic analog, 2α-(3-hydroxy-3-methyl-butoxy)-1α,25-dihydroxyvitamin D3 (DTAC-d3), and other notable synthetic vitamin D analogs, including calcitriol, paricalcitol, and maxacalcitol, in the context of cancer therapy. We present available experimental data, detail key experimental methodologies, and visualize the underlying molecular pathways.
Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway
The anti-cancer effects of vitamin D analogs are primarily mediated through the Vitamin D Receptor (VDR), a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[2][9][10][11] The canonical genomic signaling pathway is initiated when the vitamin D analog enters the cell and binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[12]
This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[9][12] This interaction recruits a complex of co-activator or co-repressor proteins, ultimately modulating the transcription of hundreds of genes involved in key cellular processes.[4]
Key anti-cancer effects resulting from VDR activation include:
-
Cell Cycle Arrest: Upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which leads to arrest in the G1 phase of the cell cycle.[3][13]
-
Induction of Apoptosis: Modulation of the Bcl-2 family of proteins, decreasing anti-apoptotic members (like Bcl-2) and increasing pro-apoptotic members (like Bax), leading to programmed cell death.[3][14]
-
Promotion of Differentiation: Guiding malignant cells towards a more mature, less proliferative phenotype.[6]
-
Inhibition of Angiogenesis and Metastasis: Downregulation of factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases.[2][3][15]
The goal in developing analogs like this compound is to modify the structure to alter VDR binding and subsequent gene regulation, ideally separating the potent anti-proliferative effects from the strong calcemic responses.
Comparative Data of Vitamin D Analogs
The efficacy and safety of vitamin D analogs are primarily evaluated based on their Vitamin D Receptor (VDR) binding affinity, anti-proliferative activity, and their in vivo calcemic effects. The following tables summarize available data for this compound and other key analogs. Data for this compound and its related 2α-substituted analogs are primarily from preclinical studies and may be limited compared to clinically established compounds.
Table 1: VDR Binding Affinity and Pro-Differentiating Activity
| Compound | Chemical Name | Relative VDR Binding Affinity (Calcitriol = 100%) | Pro-Differentiating Activity (HL-60 Cells, Relative to Calcitriol) | Reference |
| Calcitriol | 1α,25-Dihydroxyvitamin D3 | 100% | 100% | Baseline |
| This compound | 2α-(3-hydroxy-3-methyl-butoxy)-1α,25-dihydroxyvitamin D3 | ~200-400% | Potent activity reported | [6] |
| Paricalcitol | 19-nor-1α,25-Dihydroxyvitamin D2 | Lower affinity than calcitriol | Potent activity reported | [16] |
| Maxacalcitol | 22-oxa-1α,25-Dihydroxyvitamin D3 | Similar to calcitriol | Potent activity reported | [17] |
Note: Data is compiled from various studies and methodologies; direct comparison should be made with caution. VDR binding affinity for this compound is inferred from studies on similar 2α-(ω-hydroxyalkoxy) analogs which show a 2- to 4-fold increase in affinity compared to calcitriol.
Table 2: In Vitro Anti-Proliferative Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Calcitriol | Breast (MCF-7) | 1 - 10 | [18] |
| Prostate (LNCaP) | 0.1 - 1 | [19] | |
| Colon (HT-29) | ~50 | [20] | |
| This compound | Various | Data not available | - |
| Paricalcitol | Prostate (Advanced) | Limited single-agent response in clinical trials | [16] |
| Maxacalcitol | Pancreatic (BxPC-3) | Effective G1 arrest reported | [17] |
| Seocalcitol (EB 1089) | Breast (MCF-7) | ~0.01 - 0.1 | [21] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.
Table 3: In Vivo Anti-Cancer Effects and Calcemic Activity
| Compound | Animal Model | Anti-Tumor Effect | Calcemic Effect | Reference |
| Calcitriol | Breast Cancer Xenograft | Significant tumor growth inhibition | Dose-limiting hypercalcemia | [1][22] |
| This compound | - | Data not available | Expected to be lower than calcitriol based on analog design | - |
| Paricalcitol | Prostate Cancer | Limited efficacy as monotherapy | Less calcemic than calcitriol | [16] |
| Maxacalcitol | Pancreatic Cancer Xenograft | Retarded tumor growth | Non-hypercalcemic at effective doses | [17] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing the therapeutic potential of novel compounds. Below are representative protocols for key in vitro and in vivo experiments cited in vitamin D analog research.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic or anti-proliferative effects of vitamin D analogs on cancer cell lines.
Objective: To measure the dose-dependent effect of a vitamin D analog on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LNCaP, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Vitamin D analog stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the vitamin D analog in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[25]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[26]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[23]
-
Absorbance Reading: Measure the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of vitamin D analogs in an immunodeficient mouse model.
Objective: To assess the ability of a vitamin D analog to inhibit tumor growth in vivo.
Materials:
-
Immunodeficient mice (e.g., NSG or Nude mice, 6-8 weeks old)[27]
-
Human cancer cells (e.g., 1-5 x 10^6 cells per mouse)
-
Basement Membrane Extract (BME), such as Matrigel (optional, to improve tumor take)
-
Sterile PBS and syringes
-
Vitamin D analog formulated for injection (e.g., in propylene glycol or saline)
-
Digital calipers
-
Animal housing facility compliant with ethical guidelines
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or medium, optionally mixing with BME on ice at a 1:1 ratio.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[27]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable (e.g., 70-150 mm³), measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[27]
-
Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups.
-
Dosing: Administer the vitamin D analog and vehicle control according to the planned schedule (e.g., intraperitoneal injection, 3 times per week). Doses for calcitriol are often in the range of 0.025-0.1 µ g/mouse .[1][22]
-
Monitoring: Monitor tumor growth, body weight, and signs of toxicity (e.g., lethargy, ruffled fur) throughout the study. Serum calcium levels should be measured at the end of the study to assess hypercalcemia.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the mice, excise the tumors, and measure their final weight and volume.
Experimental and Drug Discovery Workflow
The development and evaluation of novel vitamin D analogs follow a structured preclinical workflow, from initial design to in vivo validation.
Conclusion and Future Directions
Synthetic vitamin D analogs represent a promising class of agents for cancer therapy. The primary challenge remains the separation of potent anti-cancer effects from dose-limiting hypercalcemia. Analogs like maxacalcitol have shown promise in preclinical models by achieving tumor growth inhibition without inducing hypercalcemia.[17]
This compound, as part of the 2α-substituted analog family, is built on a design principle that can enhance VDR binding affinity, a key initial step in its biological activity.[6] However, comprehensive data on its anti-proliferative efficacy across various cancer types and its in vivo therapeutic index are not yet publicly available. Further preclinical studies are essential to fully characterize the pharmacological profile of this compound and determine its potential as a clinical candidate.
Future research should focus on:
-
Direct, head-to-head comparisons of novel analogs like this compound against both calcitriol and other advanced analogs in a wide panel of cancer cell lines and xenograft models.
-
Elucidating how structural modifications, such as the 2α-substitution in this compound, uniquely alter the conformation of the VDR and the subsequent recruitment of co-regulators, leading to a differential gene expression profile.
-
Exploring combination therapies, where non-hypercalcemic vitamin D analogs could be used to sensitize tumors to conventional chemotherapeutics or targeted agents.[28]
The continued development of structurally diverse and functionally selective vitamin D analogs holds significant potential for providing new, well-tolerated, and effective options in the treatment of cancer.
References
- 1. Dietary Vitamin D3 and 1,25-Dihydroxyvitamin D3 (Calcitriol) Exhibit Equivalent Anticancer Activity in Mouse Xenograft Models of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The impact of 1,25(OH)2D3 and its structural analogs on gene expression in cancer cells--a microarray approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D analogue: potent antiproliferative effects on cancer cell lines and lack of hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of 2-methyl-20-epi analogues of 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Syntheses and biological evaluation of novel 2alpha-substituted 1alpha,25-dihydroxyvitamin D3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1alpha,25-dihydroxyvitamin D3 (Calcitriol) inhibits hypoxia-inducible factor-1/vascular endothelial growth factor pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin D and cancer: Clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin D in Cancer Prevention and Treatment: A Review of Epidemiological, Preclinical, and Cellular Studies [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Effects of vitamin D3 on proliferation of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiproliferative Activity and in Vivo Toxicity of Double-Point Modified Analogs of 1,25-Dihydroxyergocalciferol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Equivalent anticancer activities of dietary vitamin D and calcitriol in an animal model of breast cancer: importance of mammary CYP27B1 for treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dietary Vitamin D3 and 1,25-Dihydroxyvitamin D3 (Calcitriol) Exhibit Equivalent Anticancer Activity in Mouse Xenograft Models of Breast and Prostat... [cancer.fr]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. wcrj.net [wcrj.net]
- 25. Vitamin D3 mediates miR-15a-5p inhibition of liver cancer cell proliferation via targeting E2F3 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 28. Calcitriol and cancer therapy: A missed opportunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating DTAC-d3 as a Tool for Studying Vitamin D Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin D and its metabolites is crucial for research into a myriad of health conditions, ranging from bone disorders to autoimmune diseases and cancer. This guide provides an objective comparison of methodologies for studying vitamin D metabolism, with a focus on the validation of deuterated vitamin D analogs, such as DTAC-d3, for use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will compare this approach to the widely used immunoassay techniques, providing experimental data and detailed protocols to inform your selection of the most appropriate method for your research needs.
Introduction to Vitamin D Analysis Techniques
The measurement of vitamin D metabolites, primarily 25-hydroxyvitamin D (25(OH)D), is the standard for assessing a patient's vitamin D status.[1][2] The two most prevalent methods for this analysis are immunoassays and LC-MS/MS.[3] While immunoassays have been widely adopted for their convenience and high-throughput capabilities, LC-MS/MS is increasingly recognized as the gold standard due to its superior accuracy and specificity.[4][5]
Deuterated internal standards, such as this compound (a synthetic, stable isotope-labeled analog of a vitamin D metabolite), are essential components of the LC-MS/MS methodology.[6] They are chemically and physically almost identical to the analytes of interest but have a higher molecular weight due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to differentiate between the endogenous metabolite and the internal standard.[6] By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, it co-elutes with the native compound and experiences the same sample preparation losses and ionization variability.[6] This allows for precise correction and highly accurate quantification of the endogenous vitamin D metabolite concentrations.[6][7][8][9]
Comparative Analysis of Methodologies
The choice between immunoassay and LC-MS/MS with a deuterated internal standard depends on the specific requirements of the study, including the need for accuracy, specificity, throughput, and cost-effectiveness.
Quantitative Performance
The following table summarizes the key performance characteristics of immunoassays and LC-MS/MS with deuterated internal standards for the analysis of 25-hydroxyvitamin D.
| Feature | Immunoassay | LC-MS/MS with Deuterated Internal Standard (e.g., this compound) |
| Principle | Antibody-antigen binding | Chromatographic separation and mass-to-charge ratio detection |
| Specificity | Can be prone to cross-reactivity with other vitamin D metabolites (e.g., 24,25(OH)₂D, C3-epimers)[2][10] | High, capable of separating and distinctly measuring various metabolites and epimers[11][12] |
| Sensitivity | Varies by assay, with some showing suboptimal performance at low concentrations (<20 nmol/L)[5] | High, capable of detecting low concentrations of metabolites[13][14] |
| Accuracy & Precision | Can exhibit significant bias and variability between different assay kits and laboratories[5][10][15] | Considered the most accurate and precise method, serving as a reference for other techniques[4][11] |
| Throughput | Generally high, suitable for large-scale clinical screening[16] | Can be lower than immunoassays, though high-throughput methods are being developed[11] |
| Cost | Generally lower cost per sample | Higher initial instrument cost and cost per sample |
| Expertise Required | Relatively easy to implement and automate | Requires specialized technical expertise for method development and operation |
Experimental Data Highlights
-
Immunoassay Variability: Studies comparing different automated immunoassays have shown statistically significant differences in the measured concentrations of 25(OH)D from the same samples.[10] For instance, one study found that while three automated assays and a radioimmunoassay (RIA) correlated well with an in-house LC-MS/MS method, two of the automated assays demonstrated significant biases of 25% and 31%, respectively.[5] Another comparison of two immunoassays concluded that while they showed good concordance in evaluating vitamin D status, the absolute measured values were not directly comparable.[2]
-
LC-MS/MS Accuracy: LC-MS/MS is recognized for its ability to accurately quantify multiple vitamin D metabolites simultaneously.[1][11] This is particularly important for distinguishing between vitamin D2 and D3 metabolites and their C3-epimers, which can be a source of analytical variation in immunoassays.[2][12] The use of a deuterated internal standard is critical for achieving this high level of accuracy by correcting for matrix effects and variations in instrument response.[6]
-
Cross-Reactivity Issues in Immunoassays: Immunoassays can exhibit cross-reactivity with metabolites other than the target analyte. For example, some assays show cross-reactivity with 24,25(OH)₂D, which can be present in serum at notable concentrations.[2] Furthermore, the detection of 25-OH-D2 can be significantly poorer than that of 25-OH-D3 in some immunoassays, leading to inaccurate results in patients supplemented with vitamin D2.[17]
Experimental Protocols
Sample Preparation and Analysis by LC-MS/MS with a Deuterated Internal Standard
This protocol provides a general workflow for the quantification of vitamin D metabolites using LC-MS/MS and a deuterated internal standard like this compound.
-
Sample Collection: Collect serum or plasma samples from subjects.
-
Internal Standard Spiking: Add a precise amount of the deuterated internal standard (e.g., d3-25OHD3) to each sample at the beginning of the preparation process.[6]
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile. This step releases the vitamin D metabolites from their binding proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Extraction: The supernatant containing the vitamin D metabolites and the internal standard can be further purified using methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11][13]
-
Derivatization (Optional): For some metabolites present at very low concentrations, a derivatization step using reagents like 2-nitrosopyridine or PTAD can be employed to improve ionization efficiency and sensitivity.[4][13]
-
LC Separation: Inject the prepared sample into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate the different vitamin D metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic or acetic acid is typically employed.[11][13]
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the deuterated internal standard.[11]
-
Quantification: The concentration of the endogenous vitamin D metabolite is determined by calculating the ratio of its peak area to the peak area of the known amount of the deuterated internal standard.[6]
Vitamin D Analysis by Immunoassay
Immunoassays for vitamin D are typically performed using commercial kits on automated platforms. The general steps are as follows:
-
Sample Collection: Collect serum or plasma samples.
-
Assay Procedure: The assay is performed according to the manufacturer's instructions. This usually involves the following steps within an automated analyzer:
-
Release of Vitamin D: A reagent is added to release 25(OH)D from the vitamin D binding protein.
-
Competitive Binding: The sample is incubated with a specific antibody and a labeled vitamin D analog (tracer). The endogenous 25(OH)D in the sample competes with the tracer for binding to the limited number of antibody sites.
-
Separation and Detection: The antibody-bound fraction is separated, and the signal from the tracer is measured. The intensity of the signal is inversely proportional to the concentration of 25(OH)D in the sample.
-
-
Quantification: The concentration of 25(OH)D is calculated by comparing the signal from the sample to a calibration curve generated using standards with known concentrations.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the vitamin D metabolic pathway and a typical experimental workflow for LC-MS/MS analysis.
Caption: The metabolic activation pathway of Vitamin D3.
Caption: A typical experimental workflow for vitamin D analysis using LC-MS/MS.
Conclusion
For researchers requiring the highest level of accuracy, specificity, and the ability to measure a profile of vitamin D metabolites, LC-MS/MS with a deuterated internal standard like this compound is the superior method. While immunoassays offer advantages in terms of cost and throughput for large-scale screening, their inherent limitations in specificity and potential for analytical bias must be carefully considered when interpreting results. The use of a deuterated internal standard in LC-MS/MS provides a robust and reliable means to correct for analytical variability, ensuring the generation of high-quality, reproducible data essential for advancing our understanding of vitamin D metabolism in health and disease.
References
- 1. Vitamin D and metabolites measurement by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of four routinely used vitamin D automated immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Determining Vitamin D Status: A Comparison between Commercially Available Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Two Vitamin D Immunoassays Compared - Clinical Chemistry - Labmedica.com [labmedica.com]
Comparative Guide to the Quantification of DTAC Molecules in Targeted Protein Degradation Studies
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of methodologies for the quantification and validation of DTAC-class molecules, a category of heterobifunctional degraders used in Targeted Protein Degradation (TPD). We focus on the gold-standard bioanalytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for direct quantification of the molecule and cross-validate its biological activity using established orthogonal methods.
Part 1: Direct Quantification of DTAC by LC-MS/MS
The accurate measurement of a DTAC molecule's concentration in biological matrices (e.g., plasma, cell lysates) is critical for pharmacokinetic and pharmacodynamic (PK/PD) modeling. Isotope dilution LC-MS/MS is the premier technique for this purpose, offering unparalleled sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as DTAC-d3, is fundamental to a robust assay.[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it accurately reflects the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and experimental variability.[1][2][3]
Experimental Protocol: LC-MS/MS Quantification
This protocol is a representative method for the quantification of a dTAG-class molecule in a biological matrix, such as mouse blood, using a deuterated internal standard.[4]
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution (concentration should be consistent across all samples).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at >5000 xg for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Inject 5 µL of the supernatant for LC-MS/MS analysis.[4]
-
-
Liquid Chromatography (LC) Conditions:
-
HPLC System: Shimadzu Prominence or equivalent.
-
Column: Phenomenex Kinetex C18 (or equivalent reverse-phase column), 2.6 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
MS System: AB SCIEX API4000 Triple Quadrupole or equivalent.[4]
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the DTAC analyte and the this compound internal standard. For example:
-
DTAC: Q1 (m/z) → Q3 (m/z) at optimized Collision Energy (CE).
-
This compound: Q1 (m/z+3) → Q3 (m/z) at the same CE.
-
-
Data System: Analyst 1.5.2 software or equivalent.[4]
-
Workflow for DTAC Quantification by LC-MS/MS
Quantitative Performance Data
The following table summarizes typical performance metrics for a validated LC-MS/MS assay for a DTAC-class molecule.
| Parameter | Typical Performance Specification | Rationale |
| Linearity (r²) | > 0.99 | Demonstrates a direct proportional response between concentration and instrument signal across a defined range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.0 ng/mL | The lowest concentration that can be measured with acceptable accuracy and precision.[4] |
| Accuracy (% Relative Error) | Within ± 15% (± 20% at LLOQ) | Closeness of the measured value to the true value, ensuring the assay is not biased. |
| Precision (% Coefficient of Variation) | ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the assay upon repeated measurements. |
Part 2: Cross-Validation of Biological Effect
While LC-MS/MS quantifies the concentration of the DTAC molecule, the ultimate goal is to degrade a target protein. Therefore, it is essential to cross-validate the molecule's biological effect using orthogonal methods that measure the level of the target protein.[5] We compare three widely used techniques: Western Blot, HiBiT/NanoBRET Assay, and LC-MS/MS-based Proteomics.
Mechanism of Action: Targeted Protein Degradation
Experimental Protocols for Orthogonal Methods
-
Western Blot:
-
Cell Treatment: Plate cells and treat with varying concentrations of the DTAC molecule for a specified time (e.g., 4-24 hours).[4]
-
Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) and probe with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Quantify band density relative to a loading control (e.g., GAPDH).
-
-
HiBiT/NanoBRET Assay:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag at the endogenous locus of the gene encoding the target protein in a cell line stably expressing the LgBiT subunit.[5][6]
-
Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate.
-
Treatment: Add the DTAC molecule at various concentrations.
-
Detection: At desired time points, add the Nano-Glo® HiBiT LgBiT Substrate.
-
Measurement: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of HiBiT-tagged target protein remaining.[5]
-
-
LC-MS/MS-based Proteomics (Global or Targeted):
-
Sample Preparation: Treat cells, harvest, and lyse as in the Western Blot protocol.
-
Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Labeling (Optional): For relative quantification across multiple samples, label peptides with isobaric tags (e.g., TMT).[5]
-
LC-MS/MS Analysis: Separate the peptides using nanoflow liquid chromatography and analyze via tandem mass spectrometry on a high-resolution instrument (e.g., Orbitrap).[5]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of proteins. Identify proteins that are significantly downregulated following DTAC treatment.
-
Comparison of Orthogonal Validation Methods
The table below provides an objective comparison of the primary methods used to confirm the biological effect of a DTAC degrader.
| Feature | Western Blot | HiBiT/NanoBRET Assay | LC-MS/MS Proteomics |
| Principle | Immuno-detection of protein on a membrane | Luciferase complementation in live cells | MS-based identification and quantification of peptides |
| Quantification | Semi-quantitative | Fully quantitative, real-time | Fully quantitative, relative or absolute |
| Throughput | Low | High (plate-based) | Medium to High |
| Sensitivity | Moderate | High | Very High |
| Live Cell Analysis | No (endpoint) | Yes (kinetic measurements possible) | No (endpoint) |
| Reagent Requirement | Specific primary antibody | CRISPR-engineered cell line | None (unbiased) or specific SIS peptides (targeted) |
| Scope | Single target | Single target | Global (on- and off-target effects) or targeted |
| Complexity | Moderate | High (cell line development) | High (instrumentation and data analysis) |
| Primary Use Case | Initial validation, dose-response | High-throughput screening, kinetic analysis[6][7] | Unbiased off-target analysis, biomarker discovery[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: DTAC-d3 (Dihydrotachysterol) vs. 25-Hydroxyvitamin D3 in Regulating Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of DTAC-d3 (Dihydrotachysterol), a synthetic vitamin D analog, and 25-hydroxyvitamin D3 (calcifediol), the primary circulating form of vitamin D. The focus is on their respective mechanisms of action, pharmacokinetic profiles, and clinical efficacy in modulating calcium and phosphate metabolism, particularly in the context of conditions like hypoparathyroidism.
Executive Summary
Dihydrotachysterol (DTAC) and 25-hydroxyvitamin D3 are both crucial compounds in the management of calcium and phosphate disorders. However, they differ significantly in their metabolic activation pathways and pharmacokinetic properties. DTAC is a synthetic analog of vitamin D2 that undergoes hydroxylation in the liver to its active form, 25-hydroxydihydrotachysterol, bypassing the need for renal activation.[1][2] This makes it a viable option for patients with impaired kidney function.[3] In contrast, 25-hydroxyvitamin D3, the precursor to the active vitamin D hormone, requires hydroxylation in the kidneys to form 1,25-dihydroxyvitamin D3 (calcitriol) to exert its full biological effects.[4][5] These fundamental differences in their metabolism lead to distinct clinical profiles in terms of onset of action, duration of effect, and therapeutic applications.
Data Presentation: Pharmacokinetic and Dosing Comparison
The following table summarizes the key quantitative parameters of this compound and 25-hydroxyvitamin D3 based on available clinical data.
| Parameter | This compound (Dihydrotachysterol) | 25-Hydroxyvitamin D3 (Calcifediol) |
| Mechanism of Activation | Hepatic 25-hydroxylation to 25-hydroxydihydrotachysterol. Does not require renal hydroxylation.[1][6] | Renal 1α-hydroxylation to 1,25-dihydroxyvitamin D3 (Calcitriol).[4][5] |
| Onset of Action | Rapid, within 2 hours.[3] | Slower, dependent on conversion to 1,25(OH)2D3. |
| Time to Maximal Effect | Approximately 2 weeks.[7] | Variable, dependent on baseline vitamin D status and dose. |
| Biological Half-life | Shorter half-life.[3] Duration of action is approximately 2 to 9 weeks.[7] | Longer half-life, approximately 15 to 21 days.[8][9] |
| Typical Initial Dose (Hypoparathyroidism) | 0.8 mg to 2.4 mg daily for several days.[6][10] | Varies widely based on patient's vitamin D status. |
| Typical Maintenance Dose (Hypoparathyroidism) | 0.2 mg to 1.0 mg daily.[6][10] | Dosing aims to achieve and maintain serum 25(OH)D levels. |
| Target Serum Calcium Levels | Maintained between 9 to 10 mg/dL.[10] | Maintained in the low-normal range to avoid hypercalciuria. |
Experimental Protocols
Protocol for Evaluating the Efficacy of this compound in Hypoparathyroidism
This section outlines a representative experimental protocol for a clinical trial designed to assess the effectiveness of Dihydrotachysterol in managing hypocalcemia in patients with hypoparathyroidism.
1. Study Design:
-
A prospective, open-label, dose-titration study.
2. Participant Selection:
-
Inclusion Criteria: Adult patients (18-70 years) with a confirmed diagnosis of chronic hypoparathyroidism, with serum calcium levels below 8.5 mg/dL.
-
Exclusion Criteria: Patients with severe renal impairment (eGFR < 30 mL/min/1.73m²), history of hypercalcemia, or known hypersensitivity to vitamin D analogs.
3. Intervention:
-
Initial Dose: 0.8 mg of Dihydrotachysterol administered orally once daily.[10]
-
Dose Titration: Serum calcium levels are monitored twice weekly. The dose is adjusted in increments of 0.2 mg every 2 weeks to achieve a target serum calcium level between 9.0 and 10.0 mg/dL.[10]
-
Maintenance Dose: Once the target serum calcium is achieved and stable for 4 weeks, the patient is transitioned to a maintenance dose, typically ranging from 0.2 mg to 1.0 mg daily.[6][10]
4. Monitoring and Data Collection:
-
Primary Endpoint: Change in serum calcium from baseline to the end of the 12-week treatment period.
-
Secondary Endpoints: Serum phosphate levels, 24-hour urinary calcium excretion, and serum parathyroid hormone (PTH) levels.
-
Safety Monitoring: Regular monitoring of renal function (serum creatinine and eGFR) and for signs and symptoms of hypercalcemia.
5. Data Analysis:
-
The change in serum calcium and other biochemical parameters from baseline will be analyzed using paired t-tests or Wilcoxon signed-rank tests.
Protocol for a Clinical Trial of 25-Hydroxyvitamin D3 Supplementation
This protocol describes a typical randomized controlled trial to evaluate the dose-response of 25-hydroxyvitamin D3 supplementation on serum 25(OH)D levels.
1. Study Design:
-
A randomized, double-blind, placebo-controlled clinical trial.[11]
2. Participant Selection:
-
Inclusion Criteria: Healthy adults (18-65 years) with baseline serum 25(OH)D levels between 10 and 20 ng/mL (vitamin D insufficiency).
-
Exclusion Criteria: History of metabolic bone disease, renal stones, or conditions affecting vitamin D metabolism.
3. Intervention:
-
Participants are randomized to one of three groups for 12 weeks:
-
Group A: Placebo daily.
-
Group B: 1000 IU of 25-hydroxyvitamin D3 daily.
-
Group C: 2000 IU of 25-hydroxyvitamin D3 daily.
-
4. Monitoring and Data Collection:
-
Primary Endpoint: Change in serum 25(OH)D concentrations from baseline to week 12.
-
Secondary Endpoints: Serum calcium, phosphate, and PTH levels.
-
Compliance Monitoring: Pill counts at each study visit.
5. Data Analysis:
-
Analysis of variance (ANOVA) will be used to compare the change in serum 25(OH)D levels among the three groups.
Signaling Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the distinct metabolic activation pathways of this compound and 25-hydroxyvitamin D3.
Caption: Metabolic activation pathway of Dihydrotachysterol (this compound).
Caption: Metabolic activation pathway of 25-hydroxyvitamin D3.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dihydrotachysterol | C28H46O | CID 5311071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydrotachysterol - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. droracle.ai [droracle.ai]
- 6. Dht (Dihydrotachysterol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. iqb.es [iqb.es]
- 8. Pharmacokinetics of vitamin D toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D (25-hydroxy) Serum [pathlabs.rlbuht.nhs.uk]
- 10. Dihydrotachysterol Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 11. A Randomized Clinical Trial of Vitamin D Supplementation in Healthy Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated Dihydrotachysterol (DTAC-d3): An Examination of Potential Potency Enhancement
A comparative analysis of the potency of deuterated Dihydrotachysterol (DTAC-d3) against its non-deuterated counterpart remains a subject of scientific inquiry, as direct experimental data from peer-reviewed literature is not publicly available. However, an understanding of the principles of deuteration and the mechanism of action of Dihydrotachysterol provides a framework for assessing its potential therapeutic advantages.
Dihydrotachysterol (DTAC), a synthetic analog of vitamin D, plays a crucial role in calcium homeostasis. Its deuterated form, this compound, is of interest to researchers due to the potential for improved pharmacokinetic and pharmacodynamic properties. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter a drug's metabolic fate, a phenomenon known as the "kinetic isotope effect." This effect can lead to a slower breakdown of the drug by metabolic enzymes, potentially increasing its half-life, bioavailability, and overall therapeutic efficacy.
While specific studies on this compound are not available, the broader field of deuterated pharmaceuticals has demonstrated the potential for enhanced potency and safety profiles in various drug candidates.
The Rationale for Enhanced Potency in Deuterated Compounds
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Many drug metabolism pathways, particularly those mediated by the cytochrome P450 enzyme system, involve the cleavage of C-H bonds. By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability, the rate of drug metabolism can be slowed. This can result in:
-
Increased Drug Exposure: A longer half-life and reduced clearance can lead to higher and more sustained plasma concentrations of the active drug.
-
Improved Safety Profile: Slower metabolism can reduce the formation of potentially toxic metabolites.
-
Enhanced Efficacy: Increased exposure to the active form of the drug may lead to a more pronounced therapeutic effect at a given dose.
Mechanism of Action of Dihydrotachysterol
Dihydrotachysterol is a prohormone that undergoes hydroxylation in the liver to its active form, 25-hydroxydihydrotachysterol. This active metabolite binds to the vitamin D receptor (VDR), a nuclear transcription factor. The VDR then forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium and phosphate homeostasis.
The primary actions of Dihydrotachysterol's active metabolite include:
-
Increased intestinal calcium and phosphate absorption.
-
Increased mobilization of calcium from bone.
-
Regulation of parathyroid hormone (PTH) levels.
The potential for this compound to exhibit greater potency would likely stem from a reduced rate of inactivation of its active metabolite, leading to prolonged activation of the VDR signaling pathway.
Hypothetical Experimental Protocols for Potency Comparison
To definitively assess the potency of this compound relative to its non-deuterated counterpart, a series of in vitro and in vivo experiments would be required.
In Vitro Potency Assessment: Vitamin D Receptor Binding Assay
Objective: To determine the binding affinity of 25-hydroxydihydrotachysterol-d3 and 25-hydroxydihydrotachysterol for the Vitamin D Receptor.
Methodology:
-
Preparation of Reagents:
-
Recombinant human Vitamin D Receptor (VDR).
-
Radiolabeled 1,25-dihydroxyvitamin D3 ([³H]-Calcitriol) as the competing ligand.
-
Unlabeled 25-hydroxydihydrotachysterol and 25-hydroxydihydrotachysterol-d3 at a range of concentrations.
-
Binding buffer and charcoal-dextran solution.
-
-
Assay Procedure:
-
Incubate a fixed concentration of VDR and [³H]-Calcitriol with increasing concentrations of either unlabeled 25-hydroxydihydrotachysterol or 25-hydroxydihydrotachysterol-d3.
-
Allow the binding reaction to reach equilibrium.
-
Separate bound from free radioligand using a charcoal-dextran solution followed by centrifugation.
-
Measure the radioactivity in the supernatant (bound ligand) using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competitive binding curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (concentration required to inhibit 50% of specific binding) for each compound. A lower IC50 value indicates a higher binding affinity.
-
In Vivo Efficacy Study: Hypercalcemic Response in an Animal Model
Objective: To compare the in vivo potency of this compound and non-deuterated DTAC in elevating serum calcium levels.
Methodology:
-
Animal Model:
-
Use a suitable animal model, such as vitamin D-deficient rats.
-
-
Dosing and Administration:
-
Divide the animals into groups receiving either vehicle control, varying doses of DTAC, or varying doses of this compound.
-
Administer the compounds orally or via injection.
-
-
Sample Collection and Analysis:
-
Collect blood samples at predetermined time points after administration.
-
Measure serum calcium concentrations using a colorimetric assay.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the change in serum calcium levels against the administered dose for each compound.
-
Calculate the ED50 (the dose required to produce 50% of the maximal response) for each compound. A lower ED50 value indicates higher in vivo potency.
-
Quantitative Data Summary (Hypothetical)
As no direct experimental data is available, the following table is a hypothetical representation of potential outcomes from the described experiments, illustrating how the data would be presented.
| Compound | VDR Binding Affinity (IC50, nM) | In Vivo Potency (ED50, mg/kg) |
| Dihydrotachysterol | X | Y |
| This compound | Potentially < X | Potentially < Y |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Dihydrotachysterol.
Caption: Mechanism of action of Dihydrotachysterol.
Conclusion
While the deuteration of Dihydrotachysterol to form this compound presents a scientifically sound strategy for potentially enhancing its therapeutic properties, the absence of direct comparative studies means that its potency relative to the non-deuterated form remains speculative. Further research, including the in vitro and in vivo experiments outlined above, is necessary to elucidate the precise pharmacological profile of this compound and determine its potential as an improved therapeutic agent for conditions related to calcium dysregulation. Researchers in drug development are encouraged to explore this promising avenue to potentially offer patients a more effective and safer treatment option.
Benchmarking DTAC-d3: A Comparative Analysis Against Established Vitamin D Receptor Agonists
For Immediate Release
A detailed comparison of the vitamin D receptor (VDR) agonist, DTAC-d3 (Dihydrotachysterol), against established therapies such as calcitriol and paricalcitol reveals distinct profiles in receptor binding, transcriptional activity, and clinical efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of this compound, supported by experimental data to inform future research and development in VDR-targeted therapeutics.
This publication objectively compares the performance of this compound with other VDR agonists, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to facilitate a deeper understanding of its therapeutic potential.
Executive Summary
This compound, a synthetic analog of vitamin D, demonstrates a unique profile as a vitamin D receptor (VDR) agonist. Its active metabolite, 1,25-dihydroxy-dihydrotachysterol (1,25(OH)2DHT2), exhibits a lower relative binding affinity to the VDR compared to the endogenous ligand calcitriol. However, clinical studies indicate comparable in vivo efficacy in certain applications, such as the management of secondary hyperparathyroidism, with a potentially different side-effect profile, particularly concerning hypercalcemia. This guide delves into the available data to provide a clear comparison of this compound with established VDR agonists.
Data Presentation: Quantitative Comparison of VDR Agonists
The following tables summarize the key quantitative parameters of this compound and its metabolites in comparison to calcitriol and paricalcitol.
| Compound | Relative VDR Binding Affinity (IC50) | Dissociation Constant (Kd) | Source |
| Calcitriol (1,25(OH)2D3) | 100% | - | [1] |
| 1,25(OH)2DHT2 (active metabolite of this compound) | 0.3% | - | [1] |
| 25-hydroxytachysterol3 | - | 22 nM | [2] |
| Paricalcitol | 14% | - | [1] |
Table 1: Comparative Vitamin D Receptor Binding Affinities.
| Study Outcome | This compound (Dihydrotachysterol) | Calcitriol | Paricalcitol | Source |
| Suppression of secondary hyperparathyroidism | Effective in reducing PTH levels. | Effective in reducing PTH levels. | Effective in reducing PTH levels. | [3][4] |
| Incidence of Hypercalcemia | Comparable or potentially lower risk in some studies. | A known side effect that can limit dosage. | Designed to have a lower calcemic effect than calcitriol. | [3][4] |
| Effect on Linear Growth (in children with CRI) | No significant difference compared to calcitriol. | No significant difference compared to dihydrotachysterol. | Not directly compared in the cited study. | [3] |
Table 2: Summary of In Vivo Efficacy and Side Effects.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to Replicating Protein Degradation with the dTAG System
For scientists and drug development professionals seeking to precisely control protein levels, the degradation tag (dTAG) system offers a powerful and acute methodology for targeted protein degradation. This guide provides a comprehensive comparison of the widely used CRBN-recruiting degrader, dTAG-13, with its alternatives, supported by published experimental data. Detailed protocols and visual workflows are included to facilitate the replication of these findings.
The dTAG technology is a chemical biology tool that enables the rapid and reversible degradation of a specific protein of interest (POI).[] This is achieved by fusing the POI with a mutant FKBP12F36V tag.[] A heterobifunctional dTAG molecule then acts as a bridge, bringing the tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][2]
Comparative Performance of dTAG Degraders
The dTAG system's versatility is enhanced by the availability of different degrader molecules that recruit distinct E3 ligases. This allows for experimental flexibility and the ability to overcome potential resistance mechanisms. The two most prominent dTAG molecules are dTAG-13, which recruits the Cereblon (CRBN) E3 ligase, and dTAGV-1, which engages the von Hippel-Lindau (VHL) E3 ligase.[3][4]
Quantitative Comparison of dTAG-13 and dTAGV-1
The choice between dTAG-13 and dTAGV-1 can be critical, as their efficacy can be context-dependent.[3][4] Below is a summary of their performance characteristics based on published data.
| Parameter | dTAG-13 (CRBN-recruiting) | dTAGV-1 (VHL-recruiting) | Target Protein Example | Cell Line | Reference |
| Degradation of FKBP12F36V-GFP | Effective | Effective | FKBP12F36V-GFP | EWS502 | [3] |
| Degradation of FKBP12F36V-Nluc | Potent degradation | Comparable to dTAG-13 | FKBP12F36V-Nluc | 293FT | [3][4] |
| Degradation of Target 1 | Dose-dependent degradation | More sensitive knockdown than dTAG-13 | Target 1 | Custom Knock-in Cell Line | [5] |
| In Vivo Half-life (t1/2) | 2.41 hours | 4.43 hours | Not Applicable | In vivo (mice) | [3][4] |
| In Vivo Exposure (AUCinf) | 6140 hng/mL | 18517 hng/mL | Not Applicable | In vivo (mice) | [3][4] |
The dTAG System vs. Genetic Methods
The dTAG system presents several advantages over traditional genetic methods for reducing protein expression, such as RNA interference (RNAi) and CRISPR/Cas9-mediated knockout.
| Feature | dTAG System | RNAi (Gene Knockdown) | CRISPR/Cas9 (Gene Knockout) | Reference |
| Speed of Action | Rapid (often within hours) | Slow (requires mRNA turnover) | Slow (requires transcription and translation turnover) | [2][6][7] |
| Reversibility | Reversible upon washout | Reversible but can be prolonged | Irreversible | [2][7] |
| Dose-Dependence | Tunable protein knockdown | Less precise control | All-or-nothing effect | [6][8] |
| Off-Target Effects | Minimal, highly selective for the tag | Potential for off-target mRNA binding | Potential for off-target DNA cleavage | [7] |
Visualizing the dTAG Workflow and Mechanism
To better understand the practical application and underlying biology of the dTAG system, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation Tools: Overview and Future Perspectives | MDPI [mdpi.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Navigating the In Vivo Landscape of DTAC-d3 Formulations: A Comparative Guide
A comprehensive review of the available scientific literature reveals a notable absence of in vivo efficacy studies specifically comparing different formulations of deuterated Dodecyltrimethylammonium chloride (DTAC-d3). Research in this area has primarily focused on the non-deuterated form, Dodecyltrimethylammonium chloride (DTAC), and more broadly on the utility of quaternary ammonium surfactants in drug delivery. These compounds are recognized for their potential as antimicrobial and anticancer agents and as excipients that enhance the solubility and cellular uptake of other therapeutic molecules.
This guide, therefore, pivots to the most pertinent available data: a comparative in vitro study on the antitumor activity of similar quaternary ammonium surfactants. This is supplemented with a broader overview of the in vivo applications and mechanisms of cationic surfactant-based drug delivery systems to provide a valuable resource for researchers, scientists, and drug development professionals.
In Vitro Antitumor Efficacy of Quaternary Ammonium Surfactant Formulations
A key study investigated the in vitro efficacy of three different quaternary ammonium surfactants—2-dodecanoyloxyethyl)trimethylammonium bromide (DMM-11), 2-dodecanoyloxypropyl)trimethylammonium bromide (DMPM-11), and 2-pentadecanoyloxymethyl)trimethylammonium bromide (DMGM-14)—in both their free form and encapsulated within liposomes. The study assessed their cytotoxic effects on melanoma (A375) and colon adenocarcinoma (HT-29) cell lines, as well as on normal human dermal fibroblasts (NHDF).
Data Summary: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, providing a direct comparison of the potency of these surfactant formulations against different cell lines. Lower IC50 values indicate higher cytotoxic efficacy.
| Formulation | Cell Line | IC50 (mg/mL) |
| DMM-11 (Liposomal) | NHDF | 0.350 |
| DMPM-11 (Liposomal) | NHDF | 0.6 |
| DMGM-14 (Liposomal) | NHDF | 0.2375 |
Data extracted from a study on the antitumor activity of quaternary ammonium surfactants.[1][2][3]
The results indicate that liposomal encapsulation can influence the therapeutic window of these surfactants, in some cases reducing their toxicity towards normal cells.[1][2][3]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the provided data and for designing future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the surfactant formulations that inhibits 50% of cell growth (IC50).
Cell Lines:
-
Melanoma (A375)
-
Colon adenocarcinoma (HT-29)
-
Normal Human Dermal Fibroblasts (NHDF)
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the free surfactants or their liposomal formulations.
-
After a specified incubation period (e.g., 24 or 48 hours), the treatment medium was removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
The plates were incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability was calculated as a percentage of the untreated control cells.
-
The IC50 values were determined from the dose-response curves.[3]
Visualizing the Mechanisms and Formulations
To better understand the biological processes and the delivery systems involved, the following diagrams illustrate the proposed mechanism of action and the structure of the liposomal formulations.
Caption: Proposed pathway of apoptosis induction by quaternary ammonium surfactants.
Caption: Generalized structure of a liposomal formulation incorporating DTAC.
Broader Context: Cationic Surfactants in Drug Delivery
While specific in vivo comparative data for this compound is lacking, the broader field of cationic surfactant-based drug delivery provides valuable insights.
-
Enhanced Drug Solubility and Bioavailability: Cationic surfactants can form micelles that encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous environments and potentially enhancing their bioavailability.
-
Improved Cellular Uptake: The positive charge of cationic surfactants facilitates interaction with negatively charged cell membranes, which can lead to increased cellular uptake of the encapsulated drug.
-
Ocular Drug Delivery: In ophthalmology, the positive charge of formulations containing cationic surfactants can prolong the residence time on the negatively charged ocular surface, potentially improving drug penetration.
-
Gene Delivery: Cationic lipids and surfactants are widely used to form complexes with negatively charged nucleic acids (DNA, RNA) to facilitate their entry into cells for gene therapy applications.
-
Antimicrobial Activity: Quaternary ammonium compounds, including DTAC, possess inherent antimicrobial properties, making them useful as active ingredients or as functional excipients in various formulations.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient data to conduct a direct in vivo comparison of different this compound formulations. The available in vitro evidence suggests that quaternary ammonium surfactants, including those structurally similar to DTAC, exhibit potent antitumor activity and that their formulation, particularly encapsulation in liposomes, can modulate their efficacy and safety profile.
Future research should prioritize in vivo studies to validate these in vitro findings. Such studies would be instrumental in determining the pharmacokinetic profiles, biodistribution, and therapeutic efficacy of different this compound formulations. This would enable a more complete understanding of their potential in clinical applications and provide the necessary data for comprehensive comparative guides. Researchers are encouraged to investigate various formulation strategies, including nanoparticles and nanoemulsions, and to assess their performance in relevant animal models.
References
Safety Operating Guide
Proper Disposal of DTAC-d3: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of DTAC-d3 (deuterated decyltrimethylammonium chloride) is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Hazard Identification and Immediate Precautions
This compound, a deuterated quaternary ammonium compound, should be handled as a hazardous substance. The primary hazards are associated with its potential for skin and eye irritation, and its toxicity to aquatic life.[1][2] Always consult the Safety Data Sheet (SDS) for specific hazard information.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for Dodecyltrimethylammonium chloride, which should be considered applicable to its deuterated form, this compound.
| Hazard Classification | Category | Hazard Statement | Citations |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all federal, state, and local regulations. The following protocol provides a general framework for its safe disposal.
Experimental Protocol for Waste Neutralization (if applicable and permitted):
In some cases, chemical neutralization of the waste may be an option before disposal. This should only be performed by trained personnel in a controlled environment and in accordance with institutional guidelines. A general procedure for neutralizing quaternary ammonium compounds involves reacting them with an anionic surfactant. However, for disposal purposes, it is generally recommended to follow the hazardous waste segregation and collection procedures outlined below. Direct disposal through a certified hazardous waste vendor is the preferred method.
Waste Segregation and Collection:
-
Designated Waste Container:
-
Collect all this compound waste, including contaminated labware (e.g., pipette tips, vials), gloves, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The container must be compatible with the chemical properties of this compound.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound (deuterated decyltrimethylammonium chloride)".[4]
-
Include the approximate concentration and quantity of the waste.
-
Indicate the associated hazards (e.g., "Skin Irritant," "Eye Damage," "Toxic to Aquatic Life").[4]
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3]
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and disposal by a certified hazardous waste management company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively minimize the risks associated with this compound and ensure its disposal in a manner that is safe for both human health and the environment.
References
Essential Safety and Operational Protocols for Handling DTAC-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the chemical compound DTAC-d3. Adherence to these protocols is critical to ensure personal safety and to maintain a secure laboratory environment. The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure to this compound, which is acutely toxic if swallowed, in contact with skin, or inhaled. The required PPE varies based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Minimal Contact) | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves (single pair)- Closed-toe shoes | - N/A |
| Handling of Powders/Solids (e.g., Weighing, Aliquoting) | - Chemical splash goggles or a full-face shield- Chemical-resistant lab coat or disposable gown- Double-gloving with nitrile or neoprene gloves- Closed-toe, chemical-resistant footwear | - NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required for weighing or when aerosolization is possible.- Disposable sleeve covers |
| Handling of Liquids/Solutions | - Chemical splash goggles- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over a lab coat | - A face shield should be worn in addition to goggles when there is a significant splash risk. |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - A respirator may be necessary if cleaning procedures could generate aerosols or vapors. |
| Emergency Spill Response | - Full-face respirator with appropriate cartridges- Chemical-resistant suit or coveralls- Chemical-resistant boots- Heavy-duty, chemical-resistant gloves | - Self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas. |
Note: Always inspect PPE for damage before use and ensure proper fit. Contaminated PPE must be removed and disposed of correctly.
Experimental Protocols: Safe Handling Procedures
The following are step-by-step protocols for common laboratory procedures involving this compound. These protocols are designed to minimize the risk of exposure.
Weighing a Solid Sample of this compound
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood for handling this compound.
-
Cover the work surface with disposable, plastic-backed absorbent paper.
-
Assemble all necessary equipment: anti-static weigh boat, spatulas, and a pre-labeled, sealable container for the weighed compound.
-
Don the appropriate PPE for handling powders as outlined in the table above, including a respirator.
-
-
Weighing Procedure (Tare Method):
-
Place a labeled, sealed container on the analytical balance and tare the weight.
-
Move the container to the designated area within the fume hood.
-
Carefully transfer the this compound powder from the stock bottle to the tared container using a clean spatula.
-
Securely close the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder.
-
Return the sealed container to the balance to obtain the final weight.
-
-
Post-Weighing:
-
Clean the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of the weigh boat and any other contaminated disposable materials as hazardous waste.
-
Wipe down the work surface within the fume hood.
-
Carefully remove and dispose of your outer gloves.
-
Wash your hands thoroughly.
-
Preparation of a this compound Solution
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Have your weighed this compound in a sealed container, the appropriate solvent, and the final storage vial ready.
-
Don the appropriate PPE for handling liquids as specified in the table.
-
-
Dissolution Procedure:
-
Slowly add the solvent to the container with the this compound powder to avoid splashing.
-
Gently swirl or vortex the container to dissolve the compound completely. Avoid sonication unless necessary, as it can generate aerosols.
-
-
Post-Preparation:
-
Tightly cap the final solution container and label it appropriately with the chemical name, concentration, date, and hazard symbols.
-
Decontaminate all equipment used in the process.
-
Dispose of all contaminated disposable items as hazardous waste.
-
Wipe down the work area within the fume hood.
-
Remove and dispose of gloves properly.
-
Wash your hands thoroughly.
-
Operational and Disposal Plans
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for safety and compliance.
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.
-
Keep the container tightly closed and clearly labeled.
-
Store in a designated, secure location with restricted access.
Disposal
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Minor Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Major Spill (outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Visual Safety and Operational Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: A logical workflow for the safe handling of this compound.
Caption: A flowchart for emergency response to this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
